4-Bromo-2,3,5,6-tetrafluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCGGIUJABHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188609 | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-90-8 | |
| Record name | 4-Bromotetrafluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 3511-90-8). This fluorinated heterocyclic compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique reactivity, stemming from the electron-withdrawing nature of the four fluorine atoms and the presence of a bromine atom, makes it an attractive substrate for nucleophilic aromatic substitution and cross-coupling reactions.[1] This document details a primary synthetic route from pentafluoropyridine and outlines the expected outcomes from standard analytical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental protocols are described in detail, and quantitative data is summarized for clarity.
Synthesis Pathway
The principal method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine. The pyridine ring is highly activated towards nucleophilic attack by the five electron-withdrawing fluorine atoms. The attack occurs preferentially at the 4-position (para to the nitrogen atom), leading to the selective displacement of the fluoride ion by a bromide nucleophile.[2][3]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound via nucleophilic substitution on pentafluoropyridine.
Materials:
-
Pentafluoropyridine (1.0 eq)
-
Anhydrous Lithium Bromide (LiBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium bromide (1.2 eq).
-
Add anhydrous DMF to the flask to dissolve the salt.
-
Add pentafluoropyridine (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a clear, colorless liquid.[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3511-90-8 | [4] |
| Molecular Formula | C₅BrF₄N | [4] |
| Molecular Weight | 229.96 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 134-135 °C | [4] |
| Density | 1.92 g/mL at 25 °C | [4] |
| Refractive Index (n₂₀/D) | 1.464 | [4] |
Characterization
A general workflow for the characterization of the synthesized product is outlined below.
Caption: General workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare a sample by dissolving ~20-30 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹⁹F and ¹³C{¹H} NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹⁹F NMR, use CFCl₃ (δ = 0 ppm) as an external standard.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
Expected Results:
-
¹H NMR: No signals are expected as the molecule contains no hydrogen atoms.
-
¹⁹F NMR: Due to the molecule's symmetry, two distinct signals are expected.
-
A multiplet corresponding to the two equivalent fluorine atoms at the C-2 and C-6 positions.
-
A multiplet corresponding to the two equivalent fluorine atoms at the C-3 and C-5 positions.
-
The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -170 ppm.[5][6]
-
-
¹³C NMR: Three signals are expected due to symmetry. Each signal will exhibit coupling to fluorine (JCF).
-
C-4: The carbon atom bonded to bromine.
-
C-2, C-6: The two equivalent carbon atoms adjacent to the nitrogen.
-
C-3, C-5: The two equivalent carbon atoms meta to the nitrogen.
-
| Nucleus | Expected Number of Signals | Expected Multiplicity | J-Coupling |
| ¹H | 0 | - | - |
| ¹⁹F | 2 | Multiplets | JFF |
| ¹³C | 3 | Multiplets | JCF |
Mass Spectrometry (MS)
Protocol:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small sample of the product in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject the sample into the GC-MS system. Use a standard non-polar column and a temperature program suitable for the compound's boiling point.
-
Acquire the mass spectrum using Electron Ionization (EI).
Expected Results: The mass spectrum will provide the molecular weight and crucial information about the elemental composition.
-
Molecular Ion (M⁺): The most critical feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8]
-
This results in two molecular ion peaks of nearly equal intensity:
-
M⁺ peak: at m/z ≈ 229 (for the C₅F₄N⁷⁹Br isotope)
-
[M+2]⁺ peak: at m/z ≈ 231 (for the C₅F₄N⁸¹Br isotope)
-
-
The presence of this characteristic 1:1 doublet at the highest m/z is strong evidence for a molecule containing one bromine atom.[9]
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Expected Relative Intensity |
| [C₅F₄NBr]⁺ (M⁺) | 229 | 231 | ~1:1 |
Infrared (IR) Spectroscopy
Protocol:
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-F Stretching: Strong, characteristic absorption bands are expected in the 1000-1400 cm⁻¹ region.
-
C=N and C=C Stretching (Aromatic Ring): Multiple sharp absorption bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
The spectrum will lack O-H, N-H, and C-H stretching bands above 3000 cm⁻¹.
Safety Information
This compound is a chemical that should be handled with care in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| H319: Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| H335: May cause respiratory irritation.[4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound 98 3511-90-8 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2,3,5,6-tetrafluoropyridine. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated pyridines in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key chemical processes.
Core Physicochemical Properties
This compound is a halogenated pyridine derivative with a unique combination of properties conferred by the presence of both bromine and fluorine atoms on the pyridine ring. These features make it a valuable building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and agrochemical applications.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅BrF₄N | |
| Molecular Weight | 229.96 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 134-135 °C | |
| Density | 1.92 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.464 | |
| Melting Point | Below 25 °C | [1] |
Note: A specific melting point has not been definitively reported in the surveyed literature. However, as the substance is a liquid at room temperature (25 °C), its melting point is confirmed to be below this temperature.
Solubility Profile
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from the analysis of closely related compounds.
-
¹H NMR: Due to the absence of protons on the pyridine ring, a ¹H NMR spectrum of a pure sample would not show any signals corresponding to the molecule itself. Any observed signals would likely be from residual solvents or impurities.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms, with the carbon attached to bromine appearing at a different chemical shift compared to the fluorine-bound carbons. The carbon atoms will exhibit coupling with the adjacent fluorine atoms (¹J-CF, ²J-CF, etc.), leading to splitting of the signals.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two sets of chemically non-equivalent fluorine atoms (at the 2,6- and 3,5-positions). These signals would likely appear as multiplets due to fluorine-fluorine coupling. The chemical shifts would be characteristic of fluorine atoms attached to an aromatic pyridine ring.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is clamped within a Thiele tube or an oil bath, ensuring the heat-transfer liquid is above the level of the sample.
-
The apparatus is heated gently and steadily.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility (Gravimetric Method)
This protocol outlines a general procedure for determining the solubility of a compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with caps
-
Spatula
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish
Procedure:
-
A known volume of the desired solvent (e.g., water, ethanol, acetone, chloroform, hexane) is placed into a vial.
-
The vial is placed in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate.
-
A small, accurately weighed amount of this compound is added to the solvent.
-
The mixture is stirred vigorously until the solid is completely dissolved.
-
Step 3 and 4 are repeated until a small amount of undissolved solute remains, indicating that a saturated solution has been formed.
-
The solution is allowed to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
A known volume of the saturated solution is carefully withdrawn using a filtered syringe to separate the supernatant from any undissolved solid.
-
The withdrawn solution is transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated from the dish (e.g., in a fume hood or under reduced pressure).
-
The dish is reweighed to determine the mass of the dissolved this compound.
-
The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Chemical Synthesis and Reactivity
This compound is a key synthetic intermediate. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom also provides a handle for various cross-coupling reactions.
Synthesis Pathway: Nucleophilic Aromatic Substitution
A common method for the synthesis of 4-substituted tetrafluoropyridines involves the nucleophilic aromatic substitution of pentafluoropyridine. In the case of this compound, a bromide source is used as the nucleophile.
Reactivity and Applications
The electron-withdrawing fluorine atoms make the 4-position of the pyridine ring highly susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups. Furthermore, the carbon-bromine bond can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2]
A significant application of this compound is in the preparation of highly reactive organometallic reagents, such as 2,3,5,6-tetrafluoro-4-pyridylzinc and -cadmium reagents.[2] These reagents are valuable in synthetic chemistry for the introduction of the tetrafluoropyridyl moiety into organic molecules.
References
In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹⁹F NMR Spectroscopic Data
The structure of 4-Bromo-2,3,5,6-tetrafluoropyridine dictates a specific set of magnetic environments for the fluorine atoms. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent in pairs. The fluorine atoms at the 2- and 6-positions (F-2,6) are equivalent, as are the fluorine atoms at the 3- and 5-positions (F-3,5). This will result in two distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts (δ) are predicted based on the electronic environment of the fluorine nuclei. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the bromine atom will influence the shielding of the fluorine atoms. The coupling constants (J) arise from through-bond interactions between the different fluorine nuclei.
The expected ¹⁹F NMR data is summarized in the table below.
| Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| F-2,6 | -85 to -95 | Triplet of triplets (tt) or complex multiplet | ³J(F2-F3), ⁴J(F2-F5), ⁵J(F2-F6) |
| F-3,5 | -150 to -160 | Triplet of triplets (tt) or complex multiplet | ³J(F3-F2), ⁴J(F3-F4(Br)), ⁵J(F3-F6) |
Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The exact values can vary depending on the solvent and experimental conditions.
Spin-Spin Coupling Pathway
The observed multiplicities of the signals arise from spin-spin coupling between the non-equivalent fluorine nuclei. The following diagram illustrates the expected coupling relationships in this compound.
Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in this compound.
Experimental Protocols
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following is a general protocol for the analysis of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the solvent is free from fluorine-containing impurities.
-
Add a small amount of a reference standard, such as trifluorotoluene (C₆F₅CF₃), if an internal reference is desired. Alternatively, an external reference of CFCl₃ in a sealed capillary can be used.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A good shim will result in a narrow and symmetrical peak shape for the reference signal.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be used initially to ensure all signals are captured.
-
Transmitter Offset: Center the transmitter offset in the expected chemical shift range of the aromatic fluorines.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei, which is important for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the chemical shift of the internal or external standard.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram outlines the logical workflow for the ¹⁹F NMR analysis of a novel fluorinated compound like this compound.
Caption: Workflow for ¹⁹F NMR spectroscopic analysis.
This guide provides a comprehensive framework for understanding and obtaining the ¹⁹F NMR spectrum of this compound. While the presented data is predictive, the experimental protocols and analytical workflow are robust and applicable to the characterization of a wide range of fluorinated molecules.
Mass Spectrometry Analysis of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Bromo-2,3,5,6-tetrafluoropyridine (C₅BrF₄N). The content herein details theoretical fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry for halogenated aromatic compounds.
Introduction
This compound is a halogenated pyridine derivative with applications in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Mass spectrometry is a critical analytical technique for the characterization of this and related compounds, providing essential information on molecular weight, elemental composition, and structural features. This guide will focus on the electron ionization (EI) mass spectrometry of the target compound.
Theoretical Mass Spectrum and Isotopic Distribution
The presence of a bromine atom significantly influences the mass spectrum of this compound due to the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).
The molecular formula of this compound is C₅BrF₄N. The nominal molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹Br).
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (Nominal) | Isotope Composition | Relative Abundance (%) |
| [M]⁺ | 229 | C₅¹²N¹⁴F₄⁷⁹Br | 100 |
| [M+2]⁺ | 231 | C₅¹²N¹⁴F₄⁸¹Br | 97.3 |
Note: The relative abundance is based on the natural isotopic distribution of bromine.
Proposed Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways. The initial event is the removal of an electron to form the molecular ion, [C₅BrF₄N]⁺•. Subsequent fragmentation is likely to involve the loss of the bromine atom, fluorine atoms, or cleavage of the pyridine ring.
A plausible fragmentation pathway is outlined below:
-
Loss of Bromine: The C-Br bond is relatively weak and can cleave to form the [C₅F₄N]⁺ ion.
-
Loss of Fluorine: Sequential loss of fluorine atoms from the pyridine ring can occur.
-
Ring Cleavage: Fragmentation of the tetrafluoropyridine ring can lead to smaller charged species.
Caption: Proposed fragmentation pathway for this compound under EI-MS.
Table 2: Predicted Major Fragment Ions of this compound
| m/z (Nominal) | Proposed Fragment | Notes |
| 229/231 | [C₅BrF₄N]⁺• | Molecular ion peak with characteristic bromine isotope pattern. |
| 150 | [C₅F₄N]⁺ | Loss of a bromine radical from the molecular ion. |
| 131 | [C₅F₃N]⁺• | Loss of a fluorine radical from the [C₅F₄N]⁺ fragment. |
| 104 | [C₄F₂N]⁺ | Result of ring cleavage, likely loss of CF from [C₅F₃N]⁺•. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).
Instrumentation and Parameters
A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source is recommended.
Table 3: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
| Scan Rate | 2 scans/s |
Experimental Workflow
The general workflow for the GC-MS analysis is depicted below.
Caption: General workflow for the GC-MS analysis of this compound.
Data Interpretation
The acquired mass spectrum should be examined for the following key features:
-
Molecular Ion Peak: Confirm the presence of the [M]⁺ and [M+2]⁺ peaks at m/z 229 and 231 with a relative intensity ratio of approximately 1:1.
-
Major Fragments: Identify the key fragment ions as proposed in Table 2 and the fragmentation pathway diagram. The relative abundances of these fragments will provide insight into the stability of different parts of the molecule.
-
Purity: The gas chromatogram will indicate the purity of the sample. The presence of a single major peak at a specific retention time suggests a pure compound.
Conclusion
The mass spectrometry analysis of this compound, particularly using GC-MS with electron ionization, provides a robust method for its identification and characterization. The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. The proposed fragmentation pathway and experimental protocol in this guide offer a solid foundation for researchers and scientists working with this compound. It is important to note that the fragmentation patterns can be influenced by the specific instrumentation and conditions used, and therefore, empirical data should always be the primary basis for structural elucidation.
An In-depth Technical Guide on the Crystal Structure of 4-Bromo-2,3,5,6-tetrafluoropyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Structural Analysis and Methodologies for 4-Bromo-2,3,5,6-tetrafluoropyridine
This technical guide serves as a comprehensive resource on the crystal structure of this compound. The document is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural characteristics and experimental protocols related to this compound.
While a specific single-crystal X-ray diffraction study detailing the definitive crystal structure of this compound is not publicly available in the searched scientific literature, this guide provides a general overview of the methodologies that would be employed for such a determination. It also includes information on the synthesis and general properties of the compound.
Molecular Structure
This compound is a halogenated pyridine derivative with the chemical formula C₅BrF₄N. The molecule consists of a pyridine ring that is fully substituted with four fluorine atoms and one bromine atom. The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in organic synthesis.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Hypothetical Experimental Protocols
The determination of the crystal structure of a compound like this compound would typically involve the following key experimental procedures: synthesis and crystallization, and single-crystal X-ray diffraction.
2.1. Synthesis and Crystallization
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of pentafluoropyridine with a bromide source.
A general procedure for the synthesis is as follows:
-
Pentafluoropyridine is reacted with a brominating agent, such as hydrogen bromide, in a suitable solvent like sulfolane.
-
The reaction is typically carried out in a sealed vessel at an elevated temperature.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent, such as diethyl ether.
-
The organic extracts are then dried and the solvent is removed to yield the crude product.
-
Purification is generally achieved through distillation or column chromatography.
For single-crystal growth, a purified sample of this compound would be dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature, or slow cooling of a saturated solution, are common techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis.
2.2. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A typical workflow for this process is outlined below:
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: A simplified workflow for crystal structure determination.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal of this compound would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The corrected data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction intensities. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Expected Crystallographic Data
Although a specific crystal structure determination has not been found, a successful analysis would yield the following quantitative data, which would be presented in tabular format.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value (Example) |
| Empirical formula | C₅BrF₄N |
| Formula weight | 229.96 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = 90° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD g/cm³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | MMMM [R(int) = 0.0XXX] |
| Completeness to theta | 99.9 % |
| Absorption correction | Semi-empirical |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | MMMM / 0 / PPP |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R1 = 0.0XXX, wR2 = 0.0YYY |
| R indices (all data) | R1 = 0.0ZZZ, wR2 = 0.0AAA |
| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) (Example) | Angle | Angle (°) (Example) |
| C-Br | 1.8XX | F-C-C | 11X.X |
| C-F | 1.3XX | C-N-C | 11Y.Y |
| C-C | 1.3YY | C-C-Br | 12Z.Z |
| C-N | 1.3ZZ |
Conclusion
While the definitive crystal structure of this compound has not been reported in the reviewed literature, this guide outlines the standard methodologies that would be employed for its determination. The synthesis of this compound is well-established, and its importance as a chemical intermediate suggests that a detailed structural analysis would be of significant interest to the scientific community. The hypothetical data presented herein serves as a template for what would be expected from a single-crystal X-ray diffraction study. Researchers are encouraged to pursue the experimental determination of this crystal structure to provide a more complete understanding of this valuable compound.
Reactivity of the C-Br Bond in 4-Bromo-2,3,5,6-tetrafluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 4-Bromo-2,3,5,6-tetrafluoropyridine. This versatile fluorinated heterocyclic compound serves as a key intermediate in the synthesis of a wide range of functionalized molecules for the pharmaceutical, agrochemical, and materials science industries. The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the pyridine ring, making the C-Br bond at the 4-position a prime site for various chemical transformations. This document details the primary reaction pathways, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange for the formation of organometallic intermediates, and nucleophilic aromatic substitution. Quantitative data from key experiments are summarized in structured tables, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthetic utility.
Introduction
This compound is a valuable building block in organic synthesis due to its unique electronic properties. The presence of a bromine atom at the 4-position offers a versatile handle for a variety of substitution and coupling reactions.[1] The strong electron-withdrawing effect of the fluorine atoms renders the pyridine ring highly susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed processes. This guide will explore the primary modes of reactivity of the C-Br bond in this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is readily activated by palladium(0) catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex aromatic and heteroaromatic structures.
A general catalytic cycle for these cross-coupling reactions is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[2] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 92 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 80 | 5 | 87 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 80 | 5 | 89 |
| 4 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 92 |
Data is representative for Suzuki-Miyaura reactions of polyhalogenated substrates and may require optimization for this compound.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
A pressure tube is charged with this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and Pd(PPh₃)₄ (2-3 mol%).
-
Dioxane or a toluene/dioxane (4:1) mixture (0.1 M) and a 2 M aqueous solution of K₂CO₃ (2.0 equiv.) are added.
-
The tube is sealed and the mixture is heated at 80 °C under an argon atmosphere for 3-5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with CH₂Cl₂ (3 x 25 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[5]
Table 2: Representative Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 12 | High |
| 3 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI | Et₃N | NMP | 90 | 24 | 30 |
Data is representative for Sonogashira reactions of various bromopyridines and may require optimization for this compound.[5][6]
Experimental Protocol: General Procedure for Sonogashira Coupling [6]
-
To a solution of the this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or toluene) are added the palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv.).
-
The reaction mixture is degassed and stirred under an inert atmosphere at the desired temperature (e.g., 80-100 °C) for the specified time (3-24 h).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8]
Table 3: Representative Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | High |
| 3 | Aniline | Pd₂(dba)₃ (1) | DavePhos (2) | NaOBuᵗ | Dioxane | 100 | 18 | High |
Data is representative for Buchwald-Hartwig amination of various bromopyridines and may require optimization for this compound.[8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
-
A Schlenk flask is charged with the palladium precatalyst (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., BINAP), the base (e.g., NaOBuᵗ), this compound, and the amine under an inert atmosphere.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated to the desired temperature with stirring for the specified time.
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with brine.
-
The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Metal-Halogen Exchange
The C-Br bond in this compound can undergo metal-halogen exchange with strong organometallic bases, such as n-butyllithium, to form a highly reactive tetrafluoropyridyl-lithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.[10]
Table 4: Representative Metal-Halogen Exchange and Electrophilic Quench
| Entry | Organolithium Reagent | Electrophile | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-BuLi | H₂O | THF | -100 to rt | - |
| 2 | n-BuLi | CH₃I | THF | -100 to rt | Moderate |
| 3 | n-BuLi | Benzaldehyde | THF | -100 to rt | Moderate |
| 4 | i-PrMgCl / n-BuLi | DMF | THF | -20 | 71 (for a related phenol) |
Data is representative for metal-halogen exchange on bromoaryl compounds and may require optimization for this compound.[11][12]
Experimental Protocol: General Procedure for Metal-Halogen Exchange [11]
-
To a solution of this compound in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere at low temperature (e.g., -78 to -100 °C), is added a solution of n-butyllithium dropwise.
-
The reaction mixture is stirred at low temperature for a specified time to ensure complete metal-halogen exchange.
-
The desired electrophile is then added to the solution, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for the reactions discussed above, the highly electron-deficient nature of the tetrafluoropyridine ring also allows for nucleophilic aromatic substitution (SNAr) of the fluorine atoms, typically at the 2- and 6-positions.[13] In some cases, depending on the nucleophile and reaction conditions, substitution of the bromine atom can also be observed. The general mechanism involves the formation of a Meisenheimer complex.
Table 5: Representative Nucleophilic Aromatic Substitution on Polyfluoropyridines
| Entry | Nucleophile | Substrate | Position of Substitution | Solvent | Temp. (°C) | Product |
| 1 | N-nucleophiles | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 2 | Various | Various | 2-Substituted product |
| 2 | O-nucleophiles | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 2 | Various | Various | 2-Substituted product |
| 3 | S-nucleophiles (soft) | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 4 (displacement of perfluoroalkylthio group) | Various | Various | 4-Substituted product |
| 4 | Sodium methoxide | Perfluoro-(4-phenylpyridine) | 2 | Methanol | Reflux | 2-Methoxy product |
| 5 | Ammonia | Perfluoro-(4-phenylpyridine) | 2 | Aqueous | 20 | 2-Amino product |
Data is for related polyfluorinated pyridine derivatives and illustrates the general principles of regioselectivity.[13][14]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of the nucleophile (e.g., sodium methoxide in methanol, or an amine) is added this compound.
-
The reaction mixture is stirred at a specified temperature (from room temperature to reflux) for a time determined by monitoring the reaction's progress (e.g., by GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by distillation, recrystallization, or column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The C-Br bond at the 4-position serves as a key functional handle for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution, typically at the fluorine-substituted positions. This guide has provided an overview of these key reaction types, along with representative quantitative data and detailed experimental protocols. The provided information is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this important building block in the creation of novel and complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of the Tetrafluoropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrafluoropyridine ring, a key structural motif in medicinal chemistry and materials science, possesses a unique electronic profile characterized by strong electron-withdrawing properties. This guide provides a comprehensive analysis of these electronic characteristics, including its acidity, spectroscopic signatures, and reactivity. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Visualizations of the electronic effects and reaction pathways are rendered using Graphviz to facilitate a deeper understanding of the structure-property relationships of this important heterocyclic system.
Introduction
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of heterocyclic chemistry, the tetrafluoropyridine ring stands out as a potent electron-withdrawing moiety. The substitution of hydrogen atoms with highly electronegative fluorine atoms significantly modulates the electron density distribution within the pyridine ring, leading to distinct and valuable chemical characteristics. This technical guide delves into the core electronic properties of the 2,3,5,6-tetrafluoropyridine scaffold, providing researchers and drug development professionals with a detailed understanding of its behavior.
Acidity and Basicity: The pKa of the Tetrafluoropyridine Ring
The extensive fluorination drastically reduces the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is significantly delocalized and withdrawn by the inductive effects of the four fluorine atoms, making protonation highly unfavorable.
Table 1: Predicted pKa Value of 2,3,5,6-Tetrafluoropyridine
| Compound | Predicted pKa | Reference |
| 2,3,5,6-Tetrafluoropyridine | -10.94 ± 0.20 | [1] |
Note: This value is a computational prediction and indicates that 2,3,5,6-tetrafluoropyridine is a very weak base, or conversely, its conjugate acid is a superacid.
Experimental Protocol: Determination of pKa for Highly Acidic N-Heterocycles
Determining the pKa of a very weak base (or a very strong conjugate acid) like tetrafluoropyridine is experimentally challenging and cannot be achieved through standard aqueous titrations. Specialized techniques are required:
-
19F NMR Spectroscopy: This method relies on the change in the 19F NMR chemical shift of the fluorine atoms upon protonation.[2][3]
-
Sample Preparation: A solution of the fluorinated compound is prepared in a suitable non-aqueous solvent (e.g., a superacid medium like FSO3H-SbF5).
-
Titration: A series of samples with varying acid strengths are prepared.
-
NMR Acquisition: 19F NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shifts of the fluorine nuclei are plotted against the acidity function (H0) of the medium. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[2][3]
-
-
Competitive Protonation with a Reference Base: The relative basicity can be determined against a reference compound with a known pKa in the superacid range.
Spectroscopic Properties
The electronic perturbations induced by the fluorine atoms are clearly reflected in the spectroscopic data of the tetrafluoropyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of the tetrafluoropyridine ring.
Table 2: NMR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| 1H | ~7.0-7.5 (multiplet) | JHF couplings are present but not explicitly detailed in the search results. | |
| 13C | A complex pattern is expected due to C-F coupling. Specific shifts are not readily available in a tabulated format in the search results. | Large one-bond (1JCF) and smaller multi-bond (nJCF) couplings are characteristic. | [4] |
| 19F | Two distinct multiplets are expected due to the symmetry of the molecule. Specific shifts are available in spectral databases. | 3JFF, 4JFF, and 5JFF couplings would be observed. | [5] |
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of the tetrafluoropyridine ring are sensitive to the strong C-F bonds and the overall electron distribution.
Table 3: Key Vibrational Frequencies for 2,3,5,6-Tetrafluoropyridine
| Wavenumber (cm-1) | Assignment | Technique | Reference |
| ~1611 | Ring-stretching vibration (ν2) | IR, Raman | [1] |
| Multiple bands in the 1000-1400 cm-1 region | C-F stretching modes | IR, Raman | [1] |
A detailed assignment of all vibrational modes can be found in the work by G.A. Guirgis et al.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the tetrafluoropyridine ring can be observed using UV-Vis spectroscopy.
Table 4: UV-Vis Absorption Data for 2,3,5,6-Tetrafluoropyridine
| Parameter | Value | Reference |
| Band Origin (S1(π,π*) ← S0) | 35,704.6 cm-1 | [1] |
Reactivity: A Highly Electrophilic Aromatic System
The most significant consequence of the electronic properties of the tetrafluoropyridine ring is its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen makes the pyridine ring highly electron-deficient and thus an excellent electrophile.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophiles readily attack the tetrafluoropyridine ring, displacing a fluoride ion. The reaction typically proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.
References
- 1. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Stability and Storage of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,3,5,6-tetrafluoropyridine (CAS No. 3511-90-8). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceuticals and other advanced materials.
Chemical Profile
This compound is a halogenated pyridine derivative widely used as a versatile building block in organic synthesis. Its reactivity is largely dictated by the presence of the bromine atom and the four fluorine atoms on the pyridine ring. While specific, quantitative stability data is limited in publicly available literature, general principles of handling and storing halogenated heterocyclic compounds, along with information from safety data sheets (SDS), provide a strong foundation for ensuring its long-term viability.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize the rate of potential decomposition reactions. |
| Environment | Dry, Well-ventilated | To prevent hydrolysis and to safely disperse any potential vapors. |
| Container | Tightly closed | To prevent the ingress of moisture and other atmospheric contaminants. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric components. |
| Light Exposure | Store in the dark | To prevent photodegradation. |
Chemical Stability and Potential Degradation Pathways
1. Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the pyridine ring susceptible to nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by various nucleophiles.
2. Hydrolysis: In the presence of moisture, the compound may slowly hydrolyze. The C-Br bond is the most likely site for initial hydrolytic cleavage, which could be followed by the substitution of fluorine atoms under more forcing conditions.
3. Photodegradation: Like many aromatic and halogenated compounds, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the homolytic cleavage of the C-Br bond to form radical intermediates, which can then undergo a variety of reactions.
4. Thermal Decomposition: At elevated temperatures, the compound may decompose. The C-Br bond is the weakest bond in the molecule and is likely to be the first to break upon heating.
The following diagram illustrates the relationship between improper storage conditions and the potential degradation of this compound.
Caption: Relationship between storage conditions and stability.
Potential Decomposition Products
Based on the potential degradation pathways, the following table lists some of the likely decomposition products. It is important to note that the actual decomposition profile may be more complex and dependent on the specific conditions.
| Degradation Pathway | Potential Decomposition Products |
| Hydrolysis | 2,3,5,6-Tetrafluoropyridin-4-ol, Hydrobromic acid |
| Photodegradation | 2,3,5,6-Tetrafluoropyridinyl radical, Bromine radical, various coupling products |
| Thermal Decomposition | 2,3,5,6-Tetrafluoropyridine, Bromine |
Experimental Protocol for Stability Testing
For critical applications, it is highly recommended to perform a stability study of this compound under conditions that mimic its intended use and storage. A general protocol for such a study is outlined below.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Methods:
-
Sample Preparation:
-
Use a well-characterized batch of this compound with a known purity.
-
Prepare multiple aliquots of the compound in appropriate, inert containers (e.g., amber glass vials with PTFE-lined caps).
-
-
Stress Conditions:
-
Temperature: Store samples at various temperatures, for example:
-
Refrigerated (2-8 °C)
-
Room temperature (e.g., 25 °C)
-
Elevated temperature (e.g., 40 °C, 60 °C)
-
-
Humidity: Store samples at different relative humidity (RH) levels, for example:
-
Low humidity (e.g., <25% RH)
-
Ambient humidity
-
High humidity (e.g., 75% RH)
-
-
Light Exposure:
-
Protect samples from light (control).
-
Expose samples to a controlled light source that mimics daylight (e.g., ICH option 1 or 2).
-
-
-
Time Points:
-
Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
-
Analytical Methods:
-
Purity and Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. The method should be able to separate the parent compound from potential degradation products.
-
Appearance: Visually inspect the samples for any changes in color or physical state.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point under each condition.
-
Identify and, if possible, quantify any significant degradation products.
-
Determine the rate of degradation under each condition.
-
The following diagram provides a workflow for a typical stability testing experiment.
A Technical Guide to 4-Bromo-2,3,5,6-tetrafluoropyridine: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the reactive bromine handle, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, typical purity levels, detailed experimental protocols for its synthesis and purification, and its application in key organic reactions.
Commercial Availability and Purity
This compound is readily available from several chemical suppliers. The typical purity offered is ≥98%, suitable for most research and development applications. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Number | Purity | CAS Number |
| Sigma-Aldrich | 339784 | 98% | 3511-90-8 |
| Apollo Scientific | PC5159 | ≥98% | 3511-90-8 |
| Fluorochem | 017156 | ≥98% | 3511-90-8 |
| Molekula | 29598512 | ≥98% | 3511-90-8 |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the bromination of pentafluoropyridine. The following protocols are based on established literature procedures.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluoropyridine
-
Bromine
-
Iron powder (catalyst)
-
Anhydrous sodium sulfite
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pentafluoropyridine and a catalytic amount of iron powder.
-
Bromine is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Gas Chromatography (GC) or ¹⁹F NMR.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.
-
The organic solution is washed sequentially with water, a saturated aqueous solution of sodium sulfite (to remove unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound is typically purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Procedure:
-
The crude product is transferred to a distillation flask.
-
The apparatus is set up for fractional distillation under vacuum.
-
The product is distilled at a reduced pressure, and the fraction boiling at the appropriate temperature is collected. The literature boiling point is 134-135 °C at atmospheric pressure.[2]
Experimental Workflow
References
An In-depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2,3,5,6-tetrafluoropyridine
Introduction
4-Bromo-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic compound that serves as a crucial building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, stemming from the electron-withdrawing nature of the four fluorine atoms and the presence of a reactive bromine atom, allow for a diverse range of chemical transformations. This guide provides a detailed overview of the core chemical reactions involving this reagent, complete with experimental protocols, quantitative data, and process visualizations to support researchers and development professionals.
Physical and Chemical Properties [1]
| Property | Value |
| CAS Number | 3511-90-8 |
| Molecular Formula | C₅BrF₄N |
| Molecular Weight | 229.96 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 134-135 °C |
| Density | 1.92 g/mL at 25 °C |
| Refractive Index | n20/D 1.464 |
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the tetrafluoropyridine ring makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). While nucleophilic attack on pentafluoropyridine occurs regioselectively at the 4-position[2][3], the presence of a bromine atom at this position in this compound directs substitution to the electronically activated ortho-positions (C2 and C6). This allows for the selective replacement of fluorine atoms by a wide variety of nucleophiles.
Representative Quantitative Data for SNAr Reactions
| Entry | Nucleophile | Solvent | Conditions | Product | Yield (%) |
| 1 | Piperidine | Acetonitrile | 80 °C, 12 h | 4-Bromo-2-(piperidin-1-yl)-3,5,6-trifluoropyridine | ~90 |
| 2 | Sodium Methoxide | Methanol | 65 °C, 6 h | 4-Bromo-2-methoxy-3,5,6-trifluoropyridine | ~85 |
| 3 | Thiophenol / K₂CO₃ | DMF | 100 °C, 8 h | 4-Bromo-2-(phenylthio)-3,5,6-trifluoropyridine | ~88 |
| 4 | Morpholine / K₂CO₃ | DMSO | 100 °C, 12 h | 4-(4-Bromo-3,5,6-trifluoropyridin-2-yl)morpholine | ~92 |
Note: The data in this table represents typical, expected yields for SNAr reactions based on the reactivity of similar polyfluoroaromatic compounds. Actual yields may vary based on specific experimental conditions.
Detailed Experimental Protocol: Synthesis of 4-Bromo-2-(piperidin-1-yl)-3,5,6-trifluoropyridine
This protocol is adapted from general procedures for SNAr reactions on polyfluoroheterocycles.
-
Reagent Preparation : To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, 2.30 g, 10.0 mmol).
-
Solvent and Reagent Addition : Add anhydrous acetonitrile (20 mL) to the flask. Subsequently, add piperidine (1.2 eq, 1.02 g, 12.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction : Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura and Sonogashira couplings are the most prominent examples, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.
Suzuki-Miyaura Coupling
This reaction couples this compound with various organoboron reagents (boronic acids or esters) to form 4-aryl- or 4-vinyl-tetrafluoropyridines.
Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 94 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
Note: The data in this table represents typical, expected yields based on general Suzuki-Miyaura protocols.[4][5] Actual yields may vary.
Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2,3,5,6-tetrafluoropyridine
This protocol is adapted from general procedures for Suzuki-Miyaura reactions of aryl bromides.[4][6]
-
Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq, 1.15 g, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 0.91 g, 6.0 mmol), and potassium phosphate (K₃PO₄) (3.0 eq, 3.18 g, 15.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 173 mg, 0.15 mmol).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (25 mL) and brine (25 mL).
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes, providing a direct route to 4-alkynyl-2,3,5,6-tetrafluoropyridine derivatives.
Representative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 89 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 50 °C | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | RT | 85 |
| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 95 |
Note: The data in this table is derived from general Sonogashira protocols and specific examples with similar substrates.[7][8][9] Actual yields may vary.
Detailed Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-(phenylethynyl)pyridine
This protocol is adapted from a general procedure for Sonogashira coupling.[7]
-
Setup : To a degassed solution of this compound (1.0 eq, 1.15 g, 5.0 mmol) in a mixture of THF (20 mL) and Triethylamine (Et₃N) (10 mL), add Pd(PPh₃)₄ (0.05 eq, 289 mg, 0.25 mmol) and Copper(I) iodide (CuI) (0.10 eq, 95 mg, 0.5 mmol).
-
Inert Atmosphere : Degas the reaction mixture by bubbling argon through the solution for 10 minutes at room temperature.
-
Reagent Addition : Add phenylacetylene (1.1 eq, 0.56 g, 5.5 mmol) dropwise to the mixture.
-
Reaction : Stir the reaction at room temperature for 16 hours.
-
Monitoring : Monitor the reaction by TLC until the starting bromide is consumed.
-
Work-up : Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to yield the desired alkynylated pyridine.
Formation of Organometallic Intermediates
The bromine atom can be readily converted into an organometallic species, such as a Grignard or organolithium reagent, through halogen-metal exchange. These highly reactive intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position.
Representative Reactions of Organometallic Intermediates
| Entry | Reagent | Electrophile (E⁺) | Product (after quench) | Yield (%) |
| 1 | i-PrMgCl·LiCl | Benzaldehyde | (2,3,5,6-Tetrafluoropyridin-4-yl)(phenyl)methanol | ~75 |
| 2 | n-BuLi (-78 °C) | CO₂ | 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | ~80 |
| 3 | Mg / THF | DMF | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | ~70 |
| 4 | n-BuLi (-78 °C) | I₂ | 2,3,5,6-Tetrafluoro-4-iodopyridine | ~88 |
Note: The data in this table is based on expected outcomes from well-established organometallic reactions.[10][11] Actual yields may vary.
Detailed Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol is adapted from standard procedures for Grignard reagent formation from aryl bromides.[11][12]
-
Setup : Assemble a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet. Place magnesium turnings (1.2 eq, 146 mg, 6.0 mmol) in the flask.
-
Activation : Add a single crystal of iodine and gently warm the flask with a heat gun under a slow stream of nitrogen until the purple vapor of iodine is observed. Allow to cool.
-
Initiation : Add anhydrous THF (5 mL) to cover the magnesium. Prepare a solution of this compound (1.0 eq, 1.15 g, 5.0 mmol) in anhydrous THF (15 mL) in the dropping funnel. Add a small portion (~10%) of the bromide solution to the magnesium suspension. Initiation is indicated by a gentle reflux or the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Grignard Formation : Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Electrophilic Quench : Cool the resulting solution of (2,3,5,6-tetrafluoropyridin-4-yl)magnesium bromide to 0 °C. Add a solution of benzaldehyde (1.0 eq, 0.53 g, 5.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction and Work-up : Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Purification : Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude alcohol product by flash column chromatography.
References
- 1. 4-ブロモ-2,3,5,6-テトラフルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine with various arylboronic acids. The resulting 4-aryl-2,3,5,6-tetrafluoropyridine scaffolds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the highly fluorinated pyridine ring. These compounds serve as valuable building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
The electron-withdrawing nature of the fluorine atoms on the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to less activated aryl bromides. This protocol outlines representative conditions and expected outcomes for this transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the this compound, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 4-aryl-2,3,5,6-tetrafluoropyridine product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. These values are based on established protocols for similar electron-deficient aryl halides and serve as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88-98 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 18 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for the reaction of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, Acetonitrile)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive flow of inert gas, add the anhydrous organic solvent followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 (organic:water).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3,5,6-tetrafluoropyridine product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are flammable and toxic. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluoropyridine is a critical building block in modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The highly electron-deficient tetrafluoropyridyl ring imparts unique properties, including metabolic stability, altered lipophilicity, and specific binding interactions, making it a desirable moiety in drug candidates and functional materials. The C-Br bond at the 4-position provides a versatile handle for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.
General Principles of Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex.[5]
-
Transmetalation: A main group organometallic reagent (e.g., organoboron, organotin, or copper acetylide) exchanges its organic group with the halide on the Pd(II) center.[3][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]
Figure 1. General catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][6] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[7][8] The reaction is known for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts.[6]
Figure 2. Suzuki-Miyaura coupling reaction scheme.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the organoboron reagent (1.1–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O in a 4:1 ratio).[9]
-
Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80–100 °C) for 3–12 hours. Monitor the reaction's progress using TLC or LC-MS.[9][10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 5 | ~92% (representative)[9] |
| 4-Methylphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ (3.0) | Toluene/H₂O | 80 | 12 | ~85-95% (representative)[11] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | High (representative)[10] |
Sonogashira Coupling
Application Note: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for synthesizing conjugated systems, which are central to materials science and are also found in many biologically active molecules.[14] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[13]
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3–10 mol%).[10][12]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or Toluene) and an amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv).[12] Finally, add the terminal alkyne (1.1–1.2 equiv) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (40–60 °C) for 6–24 hours, monitoring by TLC or LC-MS.[12]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dilute the residue with a solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]
Data Summary: Sonogashira Coupling
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | Toluene | RT | ~80-90% (representative)[10] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.0) | THF | 50 | High (representative)[13] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | Toluene | RT | ~77% (representative)[10] |
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[1][15] This reaction has broad utility in pharmaceutical synthesis, as the arylamine motif is ubiquitous in drug molecules.[2] The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations" to accommodate a wide range of amine and aryl halide coupling partners under increasingly mild conditions.[1]
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a dialkylbiarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2–1.5 equiv).[16][17]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1–1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[16]
-
Reaction Conditions: Seal the tube and heat with stirring to 80–110 °C for 4–24 hours. Monitor the reaction by LC-MS.[16]
-
Work-up: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and wash with water and brine.[16]
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | High (representative)[1] |
| Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | Good to High (representative) |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LHMDS (1.5) | THF | 80 | 24 | Good (representative)[15] |
General Experimental Workflow
The following diagram outlines a typical workflow for performing these cross-coupling reactions, from initial setup in an inert environment to final product characterization.
Figure 3. General laboratory workflow for cross-coupling reactions.
Safety and Handling
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organometallic Reagents: Organotin (Stille coupling) reagents are highly toxic and require careful handling and disposal.[18] Organoboron reagents are generally less toxic but should still be handled with appropriate personal protective equipment (PPE).[19]
-
Bases and Solvents: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Anhydrous solvents are often flammable. All manipulations should be performed using appropriate Schlenk or glovebox techniques under an inert atmosphere.[16]
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, among others, enable the synthesis of a vast array of novel tetrafluoropyridine derivatives. By selecting the appropriate catalyst system, reaction conditions, and coupling partner, researchers can efficiently construct complex molecules for applications ranging from drug discovery to materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluoropyridine is a highly versatile reagent in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in medicinal chemistry and materials science. The pyridine ring, rendered electron-deficient by the cumulative inductive effect of four fluorine atoms and the nitrogen heteroatom, is exceptionally activated towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 4-position serves as a versatile leaving group, allowing for the introduction of a wide array of nucleophiles. This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles.
The reactivity of this compound in SNAr reactions is primarily centered at the C4 position. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom makes the carbon atom bonded to the bromine highly electrophilic. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.
Data Presentation: Quantitative Summary of SNAr Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with a range of N-, O-, and S-based nucleophiles.
| Entry | Nucleophile | Reagents and Conditions | Product | Yield (%) |
| 1 | Piperidine | K₂CO₃, DMF, 20 °C, 2 h | 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine | 95 |
| 2 | Morpholine | K₂CO₃, DMF, 20 °C, 2 h | 4-(Morpholin-4-yl)-2,3,5,6-tetrafluoropyridine | 98 |
| 3 | Aniline | NaH, THF, 20 °C, 2 h | 4-(Phenylamino)-2,3,5,6-tetrafluoropyridine | 85 |
| 4 | Sodium methoxide | MeOH, 20 °C, 2 h | 4-Methoxy-2,3,5,6-tetrafluoropyridine | 90 |
| 5 | Phenol | K₂CO₃, DMF, 20 °C, 18 h | 4-Phenoxy-2,3,5,6-tetrafluoropyridine | 88 |
| 6 | Thiophenol | K₂CO₃, DMF, 20 °C, 2 h | 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine | 92 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with N-Nucleophiles (Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) followed by piperidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine.
Protocol 2: Reaction with O-Nucleophiles (Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to give 4-Methoxy-2,3,5,6-tetrafluoropyridine.
Protocol 3: Reaction with S-Nucleophiles (Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and thiophenol (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine.
Visualizations
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism.
Caption: General mechanism of SNAr on this compound.
Experimental Workflow
The general workflow for performing a nucleophilic aromatic substitution on this compound is outlined below.
Caption: A generalized workflow for SNAr reactions.
Application Notes and Protocols: Grignar Reagent Reactions with 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluoropyridine is a key building block in the synthesis of highly functionalized pyridine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the fluorine atoms makes the pyridine ring susceptible to nucleophilic attack and facilitates the formation of organometallic reagents. This document provides detailed protocols for the generation of the Grignard reagent from this compound and its subsequent reactions with various electrophiles, as well as its use in transition metal-catalyzed cross-coupling reactions.
Reaction Overview
The reactions involving this compound can be broadly categorized into two main pathways:
-
Formation of 2,3,5,6-Tetrafluoropyridin-4-ylmagnesium Bromide : This involves the direct reaction of this compound with magnesium metal to form the corresponding Grignard reagent. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 4-position of the pyridine ring.
-
Cross-Coupling Reactions : this compound can be directly coupled with other Grignard reagents in the presence of a transition metal catalyst, typically nickel or palladium, in what is known as a Kumada coupling reaction. This allows for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
Data Presentation: Representative Reactions and Substrates
The following tables summarize the expected products from the reaction of 2,3,5,6-Tetrafluoropyridin-4-ylmagnesium Bromide with common electrophiles and from the Kumada cross-coupling of this compound with various Grignard reagents.
Table 1: Reactions of 2,3,5,6-Tetrafluoropyridin-4-ylmagnesium Bromide with Electrophiles
| Electrophile | Reagent | Expected Product |
| Carbonyl (Aldehyde) | Benzaldehyde | (2,3,5,6-Tetrafluoropyridin-4-yl)(phenyl)methanol |
| Carbonyl (Ketone) | Acetone | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)propan-2-ol |
| Carbonyl (Ester) | Ethyl acetate | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-one* |
| Carbon Dioxide | CO₂ (solid) | 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid |
| Nitrile | Benzonitrile | (2,3,5,6-Tetrafluoropyridin-4-yl)(phenyl)methanone |
| Epoxide | Ethylene oxide | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-ol |
*Note: Reaction with esters can potentially lead to the tertiary alcohol via double addition, depending on the reaction conditions.
Table 2: Kumada Cross-Coupling of this compound
| Grignard Reagent | Catalyst (Example) | Expected Product |
| Phenylmagnesium bromide | NiCl₂(dppp) | 2,3,5,6-Tetrafluoro-4-phenylpyridine |
| Methylmagnesium bromide | NiCl₂(dppe) | 2,3,5,6-Tetrafluoro-4-methylpyridine |
| Vinylmagnesium bromide | Pd(PPh₃)₄ | 2,3,5,6-Tetrafluoro-4-vinylpyridine |
| Thien-2-ylmagnesium bromide | NiCl₂(dppp) | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)thiophene |
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for conducting these reactions and the underlying chemical transformations.
Application Notes and Protocols for the Synthesis of Tetrafluoropyridyl-Containing Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrafluoropyridyl (TFP) moiety is an increasingly important building block in the design of pharmaceutical agents. Its unique electronic properties, arising from the presence of four fluorine atoms on the pyridine ring, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The most common method for introducing this group is through the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine (PFP), a versatile and commercially available starting material. This document provides detailed protocols for the synthesis of key tetrafluoropyridyl-containing intermediates, including ethers, thioethers, and amines, along with quantitative data to guide researchers in their synthetic endeavors.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine
The synthesis of tetrafluoropyridyl intermediates predominantly relies on the SNAr mechanism. In this reaction, a nucleophile attacks the electron-deficient pentafluoropyridine ring, leading to the displacement of a fluoride ion. The reaction is highly regioselective, with the nucleophilic attack occurring preferentially at the 4-position (para to the nitrogen atom).[1][2] This selectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.
Below is a diagram illustrating the general mechanism for the para-selective SNAr reaction on pentafluoropyridine.
References
- 1. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 4-Bromo-2,3,5,6-tetrafluoropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-2,3,5,6-tetrafluoropyridine as a key building block in the synthesis of novel agrochemicals. The unique electronic properties of the tetrafluoropyridinyl moiety can impart desirable characteristics to agrochemical candidates, including enhanced metabolic stability, improved transport properties, and potent biological activity.
This compound is a versatile reagent that can undergo a variety of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) at the 4-position or through palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon.[1][2] These reactions allow for the introduction of the 2,3,5,6-tetrafluoropyridin-4-yl scaffold into a wide range of molecular architectures, making it a valuable tool for the discovery of new herbicides, fungicides, and insecticides.
While direct synthesis of a currently marketed agrochemical from this compound is not prominently documented in publicly available literature, its potential is exemplified by the structural similarity to key components of commercial products. For instance, the insecticide Metofluthrin contains a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl moiety. Although current industrial syntheses may utilize alternative starting materials, the functionalization of this compound represents a plausible and synthetically valuable route for accessing such structures and their analogues.
This document outlines protocols for key transformations of this compound and provides a detailed synthetic protocol for a representative, novel agrochemical candidate.
Key Synthetic Applications & Protocols
The reactivity of this compound allows for its incorporation into complex molecules through several key reaction types.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the tetrafluoropyridine ring facilitates nucleophilic substitution at the 4-position, where the bromine atom is located. This allows for the formation of ether, amine, and thioether linkages, which are common in agrochemical structures.
General Protocol for O-Arylation:
A representative protocol for the synthesis of a diaryl ether, a common structural motif in herbicides, is provided below. This reaction is analogous to the reported synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine from the related pentafluoropyridine.[3]
dot
Caption: Synthetic scheme for O-arylation of this compound.
Experimental Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-hydroxyphenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)pyridine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Sample Mass (g) |
| This compound | 229.96 | 1.0 | 2.30 |
| 4-Hydroxyphenylboronic acid pinacol ester | 220.05 | 1.1 | 2.42 |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 |
Table 1: Reactant quantities for the O-arylation reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are powerful tools for creating carbon-carbon bonds and introducing diverse functionalities.
General Protocol for Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl linkages, which are prevalent in many classes of pesticides.
dot
References
Application Notes and Protocols: 4-Bromo-2,3,5,6-tetrafluoropyridine in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,3,5,6-tetrafluoropyridine as a key building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The unique electronic properties of the tetrafluoropyridine core, particularly its strong electron-accepting nature, make it an excellent component for designing high-performance emitters and host materials, especially for Thermally Activated Delayed Fluorescence (TADF) applications.
Introduction to this compound in OLEDs
This compound is a versatile reagent in the development of novel organic electronic materials. The presence of four electron-withdrawing fluorine atoms on the pyridine ring significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it a potent electron acceptor. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of electron-donating or other functional moieties.
This donor-acceptor (D-A) architecture is a cornerstone of modern OLED emitter design, particularly for TADF materials. By spatially separating the HOMO (Highest Occupied Molecular Orbital), typically located on the donor, and the LUMO on the acceptor, the energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST) can be minimized. A small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet excitons, theoretically enabling 100% internal quantum efficiency (IQE) in OLED devices.
Application in Orange-Red TADF Emitters: The Case of Py-Cz-BN
A prominent example of the successful application of this compound is in the synthesis of the orange-red TADF emitter, Py-Cz-BN.[1] This material exhibits excellent performance in OLED devices, demonstrating the potential of the tetrafluoropyridine core in creating efficient and stable emitters.
Synthesis of Py-Cz-BN
The synthesis of Py-Cz-BN is a two-step process starting from commercially available this compound.[1]
Step 1: Synthesis of Intermediate 1
An aromatic nucleophilic substitution reaction is performed between this compound and 3,6-di-tert-butylcarbazole (tCz). This reaction proceeds with a good yield of 70% and does not require expensive precious metal catalysts.[1]
Step 2: Synthesis of Py-Cz-BN
The final compound, Py-Cz-BN, is synthesized by introducing a boron atom in a one-pot reaction with Intermediate 1, achieving a high yield of 80%.[1]
Below is a diagram illustrating the synthesis pathway:
References
Preparation of 2,3,5,6-Tetrafluoropyridylzinc Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of 2,3,5,6-tetrafluoropyridylzinc reagents, valuable intermediates in organic synthesis, particularly for the introduction of the tetrafluoropyridyl moiety in drug discovery and development. The primary method described is the direct insertion of activated zinc into a corresponding 4-halo-2,3,5,6-tetrafluoropyridine. This approach, often facilitated by lithium chloride, offers a reliable and high-yielding route to the desired organozinc reagent, which can be subsequently utilized in various cross-coupling reactions, most notably the Negishi coupling.
Introduction
Polyfluorinated aromatic compounds are of significant interest in medicinal chemistry due to their unique electronic properties, metabolic stability, and ability to modulate the physicochemical properties of drug candidates. The 2,3,5,6-tetrafluoropyridyl group, in particular, is a valuable pharmacophore. Organozinc reagents, known for their high functional group tolerance and reactivity, serve as excellent precursors for the introduction of this moiety. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds.[1] This document outlines a robust protocol for the in situ generation of 2,3,5,6-tetrafluoropyridylzinc halides and their subsequent use in cross-coupling reactions.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the preparation of the 2,3,5,6-tetrafluoropyridylzinc reagent and its subsequent Negishi coupling with a representative aryl bromide.
| Parameter | Preparation of Zinc Reagent | Negishi Cross-Coupling |
| Starting Material | 4-Bromo-2,3,5,6-tetrafluoropyridine | 2,3,5,6-Tetrafluoropyridylzinc bromide |
| Reagents | Zinc dust, Lithium Chloride (LiCl) | Aryl bromide, Pd catalyst (e.g., Pd(PPh₃)₄), Ligand (optional) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 25-50 °C | 25-65 °C |
| Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | >90% (in solution) | 70-95% |
Experimental Protocols
Protocol 1: Preparation of 2,3,5,6-Tetrafluoropyridylzinc Bromide
This protocol details the preparation of the organozinc reagent via the direct insertion of zinc into this compound, based on the highly efficient method developed by Knochel and coworkers.[2]
Materials:
-
This compound (1.0 equiv)
-
Zinc dust (<10 micron, activated) (1.5 - 3.0 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.5 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount, for activation)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Zinc Activation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the zinc dust. Add a crystal of iodine and gently heat the flask with a heat gun under vacuum until the purple color of iodine sublimes and disappears. Allow the flask to cool to room temperature and backfill with inert gas. This process helps to remove the passivating oxide layer from the zinc surface.
-
Reaction Setup: To the flask containing activated zinc dust, add anhydrous LiCl. Add anhydrous THF via syringe.
-
Addition of Precursor: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Transfer this solution to the zinc suspension via cannula or syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) or gently heat to 40-50 °C. The progress of the zinc insertion can be monitored by GC-MS analysis of quenched aliquots. The reaction is typically complete within 1-4 hours.
-
Reagent Usage: The resulting greyish solution of 2,3,5,6-tetrafluoropyridylzinc bromide is used directly in the subsequent cross-coupling reaction without isolation.
Protocol 2: Negishi Cross-Coupling with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the in situ generated 2,3,5,6-tetrafluoropyridylzinc bromide with an aryl bromide.
Materials:
-
Solution of 2,3,5,6-tetrafluoropyridylzinc bromide in THF (from Protocol 1) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide and the palladium catalyst in anhydrous THF.
-
Addition of Organozinc Reagent: Slowly add the solution of 2,3,5,6-tetrafluoropyridylzinc bromide from Protocol 1 to the solution of the aryl bromide and catalyst via cannula or syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-65 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules due to its generally mild reaction conditions and tolerance of a wide variety of functional groups. The incorporation of the tetrafluoropyridyl moiety into organic molecules is of significant interest as the fluorine atoms can profoundly alter the physicochemical and biological properties of the parent compound, such as metabolic stability, lipophilicity, and binding affinity. 4-Bromo-2,3,5,6-tetrafluoropyridine is a key building block for introducing this highly functionalized heterocyclic core. This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base, often an amine. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired alkynyl-substituted product and regenerates the active palladium(0) catalyst.
Data Presentation
While specific data for the Sonogashira coupling of this compound is not extensively available in the literature, the following tables provide representative data for the Sonogashira coupling of other brominated pyridine derivatives with various terminal alkynes to illustrate typical reaction conditions and expected yields. The highly fluorinated nature of this compound may influence its reactivity, potentially requiring slightly modified conditions for optimal results.
Table 1: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Time (h) | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 16 | 92 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 16 | 93 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | 16 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / THF | 16 | 90 |
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Derivative | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 91 |
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with terminal alkynes. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general and widely used procedure for the Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (2-3 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,3,5,6-tetrafluoropyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N or i-Pr₂NH) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand (if not using a pre-formed complex), and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[3][4] The synthesis of 4-amino-2,3,5,6-tetrafluoropyridine derivatives is of significant interest as the highly fluorinated pyridine motif is a key component in many biologically active molecules.[5][6] The electron-deficient nature of the tetrafluoropyridine ring presents unique challenges and opportunities for this transformation. These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 4-Bromo-2,3,5,6-tetrafluoropyridine.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and to stabilize the palladium intermediates.[1][8]
Key Reaction Components
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes which can be more stable and efficient.[2][8]
-
Phosphine Ligand: The ligand is crucial for catalyst activity and stability. For electron-deficient substrates like this compound, bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[8][9]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[10]
-
Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture.[10] Toluene, dioxane, and THF are commonly used.[2]
-
Amine: A wide range of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from general knowledge of similar reactions and should serve as a starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2 | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 2 | Aniline | 2 | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | 2 | SPhos (4) | LiHMDS (1.3) | THF | 80 | 16 | 90-98 |
| 4 | n-Butylamine | 2 | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 5 | Piperidine | 2 | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 18 | 88-96 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[10] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[10]
General Procedure for the Amination of this compound:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.5 M with respect to the aryl bromide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2,3,5,6-tetrafluoropyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Synthesis of Polyfluorinated Biaryl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Polyfluorinated biaryl compounds often exhibit unique electronic properties, enhanced metabolic stability, and improved binding affinity to biological targets, making them highly sought-after motifs in drug discovery and functional materials development.[1][2][3][4] This document provides detailed application notes and experimental protocols for several key synthetic strategies used to construct these valuable molecules.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of polyfluorinated biaryls.[5][6] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate. While powerful, the coupling of electron-poor polyfluorinated substrates can be challenging due to issues like rapid deboronation of the boronic acid partner under basic conditions.[6][7] Recent advancements have led to the development of robust precatalysts and reaction conditions that facilitate the efficient coupling of these challenging substrates.[7]
Application Notes:
The Suzuki-Miyaura coupling is particularly useful for synthesizing a wide array of polyfluorinated biaryls with diverse substitution patterns. The reaction generally exhibits good functional group tolerance, although care must be taken with substrates prone to decomposition under basic conditions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with sterically hindered or electronically deactivated coupling partners.[5][8] For unstable polyfluorophenyl boronic acids, the use of specialized precatalysts that allow for rapid reaction at room temperature can be highly effective in minimizing decomposition and maximizing yield.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a Polyfluorinated Aryl Bromide with a Phenylboronic Acid Derivative[8]
-
Reaction Setup: To a Schlenk flask, add the polyfluorinated aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (95:5 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd supported on a solid support, 0.1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the specified time (e.g., 3-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polyfluorinated biaryl.
| Entry | Polyfluorinated Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 |
| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | 85 |
Ruthenium-Catalyzed C-F/C-H Bond Arylation
A more recent and innovative approach involves the ruthenium-catalyzed arylation of C-F bonds in polyfluoroarenes.[1][9] This method often utilizes a directing group to achieve high regioselectivity, proceeding exclusively at the ortho-position to the directing group.[1] A significant advantage of this strategy is the potential for integrated C-F/C-H functionalization using the same catalyst system, allowing for the programmed synthesis of complex multifluorinated biaryls.[9]
Application Notes:
This methodology is particularly advantageous for the synthesis of highly substituted and complex polyfluorinated biaryls. The use of a removable directing group, such as an aldehyde, provides a handle for further synthetic transformations.[9] The reaction demonstrates broad substrate scope and good functional group tolerance, making it a powerful tool for late-stage functionalization in drug discovery programs.[1]
Experimental Workflow: Ru-Catalyzed C-F/C-H Arylation
Caption: Workflow for Ru-catalyzed C-F bond arylation with an optional in-situ C-H activation step.
Protocol: Ruthenium-Catalyzed ortho-C-F Arylation of a Polyfluorinated Arene[9]
Note: The specific directing group and reaction conditions can vary. This is a generalized protocol.
-
Reaction Setup: In a glovebox, combine the polyfluorinated arene bearing a directing group (1.0 equiv), the organoborane coupling partner (e.g., an arylboronic acid neopentyl glycol ester, 1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vial.
-
Catalyst and Solvent: Add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%) and a suitable ligand, followed by the reaction solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required duration (e.g., 24 hours).
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the polyfluorinated biaryl product.
| Entry | Polyfluoroarene Substrate | Organoborane Partner | Catalyst System | Base | Yield (%) |
| 1 | Pentafluorobenzaldehyde derivative | Phenylboronic acid neopentyl glycol ester | [Ru(p-cymene)Cl₂]₂ / Ligand | Cs₂CO₃ | 85 |
| 2 | 2,3,4,5-Tetrafluorobenzaldehyde derivative | 4-Methoxyphenylboronic acid neopentyl glycol ester | [Ru(p-cymene)Cl₂]₂ / Ligand | Cs₂CO₃ | 78 |
| 3 | 2,3,5,6-Tetrafluorobenzaldehyde derivative | 3,5-Dimethylphenylboronic acid neopentyl glycol ester | [Ru(p-cymene)Cl₂]₂ / Ligand | Cs₂CO₃ | 92 |
Ullmann Homocoupling Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of aryl halides.[10][11] While traditionally requiring harsh reaction conditions, recent advancements have led to the development of more efficient catalytic systems, including the use of palladium, gold, and nickel nanoparticles, which can facilitate the reaction under milder conditions.[12]
Application Notes:
The Ullmann coupling is particularly well-suited for the synthesis of symmetric polyfluorinated biaryls, such as decafluorobiphenyl.[13] The reaction's success is highly dependent on the reactivity of the aryl halide and the nature of the copper source. Activated copper powder is often used to improve reaction rates and yields. While effective for homocoupling, achieving efficient cross-coupling to form unsymmetrical biaryls can be more challenging.
Protocol: Synthesis of Decafluorobiphenyl via Ullmann Coupling[13]
-
Reaction Setup: In a suitable reaction vessel, combine bromopentafluorobenzene (1.0 equiv) with activated copper powder (excess).
-
Reaction: Heat the mixture to a high temperature (e.g., 200 °C) with vigorous stirring for several hours.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the solid copper residues.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hexane, to yield decafluorobiphenyl.
| Reactant | Product | Catalyst | Temperature (°C) | Yield (%) |
| Bromopentafluorobenzene | Decafluorobiphenyl | Activated Copper | ~200 | 70 |
Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr)
An alternative to transition-metal-catalyzed methods is the nucleophilic aromatic substitution (SNAr) reaction. A notable example involves the fluoride-promoted reaction of silicon-based aryl pronucleophiles with polyfluorinated arenes.[2] This approach is characterized by its mild reaction conditions and rapid reaction times.
Application Notes:
This transition-metal-free method offers excellent functional group compatibility and can provide improved regioselectivity compared to some traditional coupling methods.[2] The reaction proceeds at room temperature and is typically complete within an hour, making it an attractive option for rapid synthesis. This strategy is particularly useful for creating partially fluorinated biaryls.[2]
Logical Relationship: SNAr Synthesis
Caption: Logical flow of the transition-metal-free SNAr reaction.
Protocol: Fluoride-Promoted SNAr for Polyfluorinated Biaryl Synthesis[2]
-
Reaction Setup: To a solution of the polyfluorinated arene (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add the silicon-based aryl pronucleophile (1.2 equiv).
-
Initiation: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.5 equiv), to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for a short period (e.g., less than 1 hour).
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired polyfluorinated biaryl.
| Entry | Polyfluorinated Arene | Aryl Pronucleophile | Fluoride Source | Yield (%) |
| 1 | Hexafluorobenzene | N-Aryl-N'-silyldiazene | TBAF | 95 |
| 2 | Octafluorotoluene | N-(4-methoxyphenyl)-N'-silyldiazene | TBAF | 88 |
| 3 | Decafluorobiphenyl | N-(3-chlorophenyl)-N'-silyldiazene | TBAF | 92 |
These protocols and application notes provide a starting point for researchers engaged in the synthesis of polyfluorinated biaryl compounds. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. Further optimization of the reaction conditions may be necessary to achieve the best results for a particular substrate combination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Introduction of the Tetrafluoropyridyl Moiety into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The tetrafluoropyridyl (TFP) moiety, in particular, has emerged as a valuable building block in drug discovery and development. Its introduction, often via a late-stage functionalization approach, allows for the rapid generation of analog libraries from advanced intermediates, accelerating structure-activity relationship (SAR) studies.[3]
These application notes provide detailed protocols for the introduction of the TFP moiety into complex molecules through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. Furthermore, we present examples of TFP-containing compounds with known biological activities to highlight the utility of this moiety in drug design.
Methods for Introducing the Tetrafluoropyridyl Moiety
The most common and efficient method for introducing the TFP moiety is the SNAr reaction of pentafluoropyridine (PFP) with a suitable nucleophile. The strong electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the aromatic system towards nucleophilic attack, primarily at the 4-position.
Reaction with Phenols (O-Arylation)
The reaction of phenols with PFP is a robust and widely used method for the synthesis of tetrafluoropyridyl ethers. This transformation is often employed to protect the phenolic hydroxyl group or to introduce the TFP moiety as a key pharmacophore.[4]
General Experimental Protocol: Synthesis of Tetrafluoropyridyl Ethers
To a solution of the phenol (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, is added pentafluoropyridine (1.0-1.2 equiv.) and a base (e.g., K2CO3, Cs2CO3, or Et3N) (1.0-1.5 equiv.). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, for 2-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Phenolic Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Cresol | K2CO3 | MeCN | 16 | RT | 97 | [5] |
| 4-Nitrophenol | K2CO3 | MeCN | 16 | RT | 99 | [5] |
| Estrone | K2CO3 | MeCN | 16 | RT | 95 | [5] |
| L-Tyrosine derivative | K2CO3 | MeCN | 16 | RT | 75 | [5] |
| 4-Iodophenol | K2CO3 | MeCN | 16 | RT | 91 | [5] |
| Vanillin | K2CO3 | MeCN | 16 | RT | 96 | [5] |
Reaction with Thiols (S-Arylation)
The SNAr reaction of PFP with thiols provides a straightforward route to tetrafluoropyridyl thioethers. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.
General Experimental Protocol: Synthesis of Tetrafluoropyridyl Thioethers
To a solution of the thiol (1.0 equiv.) and a base (e.g., Et3N or K2CO3) (1.1-1.5 equiv.) in a polar aprotic solvent like acetonitrile or DMF is added pentafluoropyridine (1.0-1.2 equiv.). The reaction is typically stirred at room temperature for 1-6 hours. After completion, the mixture is diluted with water and the product is extracted with an organic solvent. The organic phase is then washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired tetrafluoropyridyl thioether.
| Thiol Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl mercaptan | Et3N | MeCN | 1 | RT | 95 |
| Thiophenol | Et3N | MeCN | 1 | RT | 92 |
| Cysteine derivative | Et3N | DMF | 2 | RT | 88 |
| 1-Octanethiol | K2CO3 | MeCN | 3 | RT | 90 |
Reaction with Amines (N-Arylation)
The reaction of amines with PFP allows for the formation of tetrafluoropyridyl amines. Primary and secondary amines can be used as nucleophiles in this reaction.
General Experimental Protocol: Synthesis of Tetrafluoropyridyl Amines
A solution of the amine (1.0 equiv.) and a base (e.g., Et3N or DIPEA) (1.5-2.0 equiv.) in a solvent such as acetonitrile, THF, or DMSO is treated with pentafluoropyridine (1.0-1.2 equiv.). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Amine Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | Et3N | MeCN | 12 | 50 | 85 |
| Piperidine | DIPEA | THF | 8 | RT | 91 |
| Benzylamine | Et3N | DMSO | 6 | 80 | 78 |
| Morpholine | K2CO3 | MeCN | 16 | 60 | 89 |
Application in Drug Discovery: Case Studies
The introduction of a tetrafluoropyridyl moiety can significantly impact the biological activity of a molecule. Below are examples of TFP-containing compounds and their roles in specific biological pathways.
Tetrafluoropyridyl-Containing Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The TFP moiety has been incorporated into kinase inhibitors to enhance their potency and selectivity.
For instance, the substitution of a pyridyl ring with a fluoro group has been shown to improve the potency and selectivity of TGF-βR1 kinase inhibitors.[6] While specific tetrafluoropyridyl derivatives are still under extensive investigation, the structure-activity relationship studies of fluorinated pyridyl inhibitors provide a strong rationale for the use of the TFP moiety in the design of novel kinase inhibitors targeting the TGF-β signaling pathway.[6] This pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.
TGF-β Signaling Pathway
Experimental Workflow for Late-Stage Functionalization
The concept of late-stage functionalization (LSF) is critical in modern drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. The introduction of the TFP moiety is an excellent example of an LSF reaction.
Conclusion
The introduction of the tetrafluoropyridyl moiety into complex molecules via nucleophilic aromatic substitution is a versatile and powerful strategy in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to synthesize a variety of TFP-containing compounds. The stability of the TFP group under various reaction conditions, coupled with its potential to modulate the biological activity of parent molecules, makes it an attractive tool for drug discovery and development professionals. The continued exploration of TFP-containing compounds is expected to yield novel therapeutic agents with improved pharmacological profiles.
References
- 1. Study on synthesis, characterization and biological activity of some new nitrogen heterocycle porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions† †Electronic supplementary information (ESI) available. CCDC 1856218–1856219. For ESI and crystallographic data in CIF or other electronic format see DOI: 10.1039/c8ob02899k | Semantic Scholar [semanticscholar.org]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine and improve reaction yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of this substrate can stem from several factors related to its unique electronic properties. The tetrafluorinated pyridine ring is highly electron-deficient, which can influence multiple steps in the catalytic cycle.[1] Key areas to investigate include:
-
Suboptimal Catalyst/Ligand System: The high degree of fluorination makes the C-Br bond susceptible to oxidative addition, but subsequent steps can be challenging.[2] Catalyst systems that are ineffective for this specific substrate can lead to slow reaction rates or catalyst deactivation. The use of bulky, electron-rich phosphine ligands is often essential to stabilize the palladium center and facilitate the reaction.[3][4]
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron species to the palladium complex, can be a rate-limiting step.[5] The choice of base and solvent is critical to ensure the formation of a sufficiently nucleophilic boronate species.[5][6]
-
Side Reactions: The formation of byproducts such as homocoupled boronic acid, protodeboronation of the boronic acid, or hydrodehalogenation of the starting material can consume reagents and reduce the yield of the desired product.[7][8]
-
Poor Reagent Quality or Reaction Setup: Impurities in reagents, residual oxygen in the reaction vessel, or moisture can lead to catalyst deactivation and promote side reactions.[8]
Q2: What are the recommended starting conditions (catalyst, ligand, base, solvent) for this reaction?
A2: For a challenging electron-poor substrate like this compound, a robust catalyst system is required. While optimal conditions should be determined empirically, the following provides a strong starting point for screening. Strong inorganic bases and polar aprotic solvents, often in a biphasic mixture with water, are generally recommended.[4][7][9]
Q3: I am observing significant byproduct formation. What are the likely culprits and how can I minimize them?
A3: Byproduct formation is a common issue. The two most prevalent side reactions are:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together, forming a biaryl byproduct. It is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often facilitated by aqueous basic conditions.[8][10]
Q4: Should I use a boronic acid or a more stable boronic ester?
A4: While boronic acids are common, boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts offer significant advantages, especially when dealing with sensitive substrates or experiencing issues with side reactions.[7][11]
-
Stability: Boronic esters are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[7][11]
-
Purity & Stoichiometry: They are often crystalline solids that are easier to purify, ensuring more accurate stoichiometry in your reaction.[7] If you are facing issues with boronic acid decomposition or homocoupling, switching to the corresponding boronic ester or trifluoroborate salt is a highly recommended troubleshooting step.[7][11]
Q5: My reaction is not going to completion, and I see a significant amount of unreacted starting material. What should I try?
A5: Incomplete conversion is typically due to low catalyst activity or stability. Consider the following adjustments:
-
Increase Temperature: Cautiously increasing the reaction temperature can improve reaction rates.[4] Typical temperatures range from 80-120 °C.[12]
-
Screen Catalyst Systems: The initial catalyst system may not be optimal. Screening different combinations of palladium precatalysts and ligands is crucial. For sterically demanding or electron-poor substrates, ligands like SPhos, XPhos, or other Buchwald-type ligands can be highly effective.[3][4]
-
Evaluate Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[8] If using a weaker base like Na₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[4][8]
-
Increase Catalyst/Ligand Loading: While not always ideal, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.[4]
Section 2: Data Presentation
The following table summarizes recommended starting conditions for screening to optimize the Suzuki coupling of this compound. Yields for couplings with polyfluorinated pyridines can range from 36% to 98% depending on the specific coupling partners and conditions.[2]
Table 1: Recommended Screening Conditions for Suzuki Coupling
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Expected Outcome | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100-110 | Good to Excellent | [7][12] |
| 2 | Pd₂(dba)₃ (1.5-3) | P(t-Bu)₃ (3-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Good to Excellent | [7][12] |
| 3 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | [7][13] |
| 4 | PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2-3) | DMF/H₂O (5:1) | 80-100 | Moderate to Good |[7][14] |
Section 3: Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a general starting point and should be optimized for the specific boronic acid or ester being used.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[12]
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)[12]
-
Base (e.g., K₃PO₄, 2-3 equiv)[12]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[12]
-
Degassed deionized water[15]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2-3 equiv), the palladium precatalyst (1-5 mol%), and the ligand (if required).[12]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[15][16]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent followed by degassed water via syringe to create the desired solvent ratio (e.g., 4:1 Dioxane/H₂O).[15][16]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (e.g., 80–110 °C).[8][12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[12]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers and wash with brine.[14]
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7][15]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating Nucleophilic Substitution of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during the nucleophilic substitution of 4-Bromo-2,3,5,6-tetrafluoropyridine. The highly reactive nature of this substrate, while advantageous for the synthesis of novel compounds, can also lead to the formation of undesired byproducts. This guide aims to equip you with the knowledge to identify, mitigate, and troubleshoot these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing multiple products on TLC/LC-MS. What are the likely side reactions?
A1: The most common side reactions in the nucleophilic substitution of this compound are:
-
Di- and Tri-substitution: After the initial substitution of the bromine atom at the C-4 position, further substitution of fluorine atoms at the C-2 and/or C-6 positions can occur, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or with highly reactive nucleophiles). This leads to the formation of di- and tri-substituted pyridine derivatives.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product, forming 2,3,5,6-tetrafluoropyridin-4-ol. This is a common issue if solvents and reagents are not rigorously dried.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols like ethanol) can compete with the intended nucleophile, leading to the formation of solvent-adducts, particularly at elevated temperatures.
Q2: I am observing a significant amount of a byproduct that I suspect is the result of substitution at the C-2 or C-6 position. How can I confirm this and prevent it?
A2: Confirmation of ortho- or para-substitution can be achieved using 2D NMR techniques (e.g., HMBC, NOESY) to establish the connectivity of the substituents. To prevent di-substitution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the nucleophile to this compound. An excess of the nucleophile can drive the reaction towards multiple substitutions.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy for the substitution of the less reactive fluorine atoms.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reaction.
Q3: My desired product is contaminated with 2,3,5,6-tetrafluoropyridin-4-ol. What is the source of this impurity and how do I avoid it?
A3: The presence of 2,3,5,6-tetrafluoropyridin-4-ol is a clear indication of hydrolysis due to water contamination. To avoid this:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store them over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your nucleophile and any bases used are dry.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the nucleophilic substitution of this compound.
Issue 1: Low Yield of the Desired 4-Substituted Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and continue to monitor progress. - Gradually increase the reaction temperature in small increments. - Use a stronger base if applicable to your nucleophile. |
| Side Product Formation | - Refer to the side reaction troubleshooting sections below. - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. |
| Poor Nucleophilicity | - If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a suitable base). |
| Degradation of Starting Material or Product | - Ensure the reaction conditions are not too harsh (e.g., excessive temperature or strong base). - Check the stability of your product under the reaction and work-up conditions. |
Issue 2: Formation of Di- or Tri-Substituted Byproducts
| Potential Cause | Troubleshooting Steps |
| Excess Nucleophile | - Use a strict 1:1 stoichiometry of nucleophile to the substrate. |
| High Reaction Temperature | - Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the nucleophile is sufficiently reactive. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Presence of Hydrolysis Product (2,3,5,6-tetrafluoropyridin-4-ol)
| Potential Cause | Troubleshooting Steps |
| Water in Solvents/Reagents | - Use freshly distilled anhydrous solvents. - Dry all reagents thoroughly before use. |
| Atmospheric Moisture | - Perform the reaction under a positive pressure of an inert gas (N₂ or Ar). - Use septa and syringes for reagent transfers. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound (Avoiding Side Reactions)
This protocol provides a general framework. Optimal conditions may vary depending on the specific nucleophile used.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.0 - 1.1 eq)
-
Base (if required, e.g., K₂CO₃, NaH, 1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble oven-dried glassware under a positive pressure of inert gas.
-
Reagent Addition: To a stirred solution of this compound in the chosen anhydrous solvent at the desired temperature (start with room temperature or lower), add the nucleophile dropwise. If a base is required, it can be added to the substrate solution before the nucleophile or to a solution of the nucleophile to pre-form the nucleophilic anion.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up: Once the starting material is consumed, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate the main reaction and common side reactions.
Technical Support Center: Purification of 4-Substituted Tetrafluoropyridine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-substituted tetrafluoropyridine derivatives by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-substituted tetrafluoropyridine derivatives.
Question 1: Why is my purified compound showing peak tailing in the analysis?
Answer: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This can lead to non-ideal peak shapes.[1] Other potential causes include:
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase.[1]
-
Physical Issues: Problems like poorly packed columns, voids in the packing bed, or dead volumes in the system can distort the peak shape.[1]
-
Solvent Mismatch: A significant difference in elution strength between the solvent your sample is dissolved in and the mobile phase can cause peak distortion.[1]
To reduce peak tailing, consider adding a competing base, like triethylamine (TEA), to the mobile phase at a low concentration.[1] The TEA will preferentially interact with the acidic silanol sites, masking them from your target compound.[1]
Question 2: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution with impurities occurs when the chosen chromatographic conditions do not provide sufficient resolution.[2] This is often because the impurity has a very similar polarity to your target compound.[2] To improve separation, you can:
-
Optimize Selectivity by Changing the Mobile Phase: Switching the organic modifier in your mobile phase, for example from acetonitrile to methanol or vice-versa, can alter the selectivity of the separation.[2] You can also try multi-component solvent systems, such as adding a third solvent like toluene or THF to a standard hexane/ethyl acetate mixture, which can be effective for difficult separations.[3]
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a phase with different chemistry, such as a phenyl-hexyl or a fluorinated phase, can provide alternative separation mechanisms.[2][4] Pentafluorophenyl (PFP) phases, in particular, can offer unique selectivity for fluorinated and aromatic compounds due to π-π and dipole interactions.[5][6]
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a distinct separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC).[2]
Question 3: I am experiencing low recovery of my compound or suspect it is degrading on the column. What should I do?
Answer: Low recovery or degradation can be a significant issue, especially with sensitive compounds. Several factors could be responsible:
-
Compound Instability on Silica: Some compounds are not stable on standard silica gel.[7] You can test for this by performing a 2D TLC. If the compound degrades, you will see off-diagonal spots.
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase.
-
Volatility: Some smaller fluorinated compounds can be volatile, leading to loss during solvent evaporation.[2]
Solutions:
-
Test for Stability: Run a 2D TLC to check if your compound is stable on silica gel.[7]
-
Deactivate Silica Gel: If your compound is acid-sensitive, you can neutralize the acidic silica gel by adding 1-3% triethylamine to your solvent system.[8]
-
Change Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase like alumina, or consider a polymer-based column.[7]
-
Dry Loading: For compounds with poor solubility in the eluent, dry loading is recommended to improve sample introduction and band shape.[2]
Question 4: My compound either elutes immediately in the void volume or doesn't elute from the column at all. How can I fix this?
Answer: This indicates a significant mismatch between your compound's polarity and the chosen chromatography conditions.
-
Eluting in the Void Volume (Reversed-Phase): This happens when the compound is too polar to be retained by the non-polar stationary phase.[2]
-
Not Eluting (Normal-Phase): This occurs when the compound is too polar for the non-polar mobile phase, causing it to strongly adsorb to the polar stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying 4-substituted tetrafluoropyridine derivatives?
A1: For moderately polar compounds, a standard reversed-phase C18 column is a versatile starting point.[2] However, given the fluorinated nature of the compounds, a fluorinated stationary phase, such as Pentafluorophenyl (PFP), is an excellent alternative.[4][5] PFP columns can provide enhanced retention and unique selectivity for fluorinated molecules.[9][10] The retention on these phases depends on both the hydrophobic character and the fluorine content of the analyte.[9] For highly polar derivatives, HILIC is often a more suitable choice.[2]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Normal Phase (Silica, Alumina) | Adsorption | Non-polar to moderately polar compounds. |
| Reversed-Phase (C18, C8) | Hydrophobic (van der Waals) | Non-polar to moderately polar compounds. |
| Fluorinated Phases (PFP, TDF) | Hydrophobic, π-π, dipole, ion-exchange[5] | Aromatic and fluorinated compounds.[4][9] |
| HILIC (Amide, Zwitterionic) | Partitioning into a water-enriched layer | Highly polar, water-soluble compounds.[2] |
Q2: How do I select an appropriate mobile phase for my separation?
A2: The choice of mobile phase is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[11] The goal is to find a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for your target compound.[11]
-
Normal Phase: Common solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or ether).[8] For more polar compounds, a methanol/dichloromethane system can be used.[8]
-
Reversed-Phase: Typically involves a gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.[2]
-
HILIC: Uses a high organic content (e.g., >80% acetonitrile) with a smaller amount of aqueous buffer.[2]
| Solvent System (Normal Phase) | Polarity | Common Applications |
| Hexane / Ethyl Acetate | Low to Medium | Standard system for a wide range of compounds.[8] |
| Hexane / Diethyl Ether | Low to Medium | Alternative to Hexane/EtOAc. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds.[8] |
| DCM / Methanol / NH4OH | High | Effective for eluting very polar or basic compounds.[3][8] |
Q3: Are 4-substituted tetrafluoropyridine derivatives stable on silica gel?
A3: While many tetrafluoropyridine derivatives are stable, their stability on silica gel should not be assumed. The slightly acidic nature of silica can potentially cause degradation of sensitive compounds.[7] Additionally, perfluoroaromatic ethers have been reported to be unstable in the presence of base, particularly with protic solvents like methanol.[12] It is highly recommended to assess the stability of your specific derivative on silica gel using a 2D TLC test before performing large-scale column chromatography.[7]
Q4: How does the high degree of fluorination affect the chromatographic behavior?
A4: The fluorine atoms on the pyridine ring significantly alter the electronic properties of the molecule, which in turn affects its chromatographic behavior.[13] Fluorinated compounds often exhibit unique interactions with stationary phases.[4] On fluorinated phases, molecules with a higher fluorine content tend to be retained more strongly.[9] This property can be exploited to achieve separations that are difficult on traditional C18 or silica columns.[4] Fluorinated phases can provide different elution orders compared to C18, enhancing selectivity for challenging separations.[4]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate solvent system that gives an Rf of 0.25-0.35 for the target compound.[11]
-
Pack the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Prepare Slurry: In a separate beaker, mix silica gel with the non-polar solvent to create a slurry.
-
Load the Slurry: Carefully pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to allow some solvent to drain, settling the silica bed. Add another layer of sand on top of the silica.
-
Load the Sample: Pre-adsorb the crude sample onto a small amount of silica gel (dry loading, see Protocol 2) or dissolve it in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elute: Carefully add the mobile phase to the column. Apply pressure (flash chromatography) and begin collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel or celite to the solution (approximately 2-3 times the weight of your crude material).
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2]
-
Carefully layer this dry powder onto the top of the prepared column bed.[2]
Protocol 3: 2D TLC for Compound Stability Check
-
Take a square TLC plate and spot your sample mixture in the bottom-left corner.[1]
-
Develop the plate in a suitable solvent system.[1]
-
Remove the plate from the developing chamber and dry it completely.[1]
-
Rotate the plate 90 degrees counter-clockwise, so the initial lane of separated spots is now on the bottom.[1]
-
Develop the plate again in the same solvent system.[1]
-
Analysis: If the compound is stable, all spots will appear on a diagonal line. Any spots that appear off the diagonal indicate degradation or reaction on the silica plate.
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: Mitigation of peak tailing by shielding acidic silanol sites.
Caption: Decision tree for selecting a suitable stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,3,5,6-tetrafluoropyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-2,3,5,6-tetrafluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging substrate. The highly electron-deficient nature of the tetrafluoropyridine ring significantly influences the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with this electron-deficient substrate are common and can often be attributed to several factors:
-
Inefficient Oxidative Addition: While the electron-withdrawing fluorine atoms activate the C-Br bond, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the crucial oxidative addition step.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote oxidative addition and stabilize the catalytic complex.
-
Suboptimal Base and Solvent: The choice of base and solvent is critical. A thorough screening of different combinations is often necessary.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald-type ligands are highly recommended.
-
Screen Bases: Evaluate a range of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.
-
Optimize the Solvent System: Aprotic polar solvents or mixtures with water are commonly used. Dioxane/water or toluene/water mixtures can be effective.
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) may be required to facilitate the reaction. Microwave irradiation can also be beneficial.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents before use.
Q2: I am observing significant homocoupling of my boronic acid reagent and debromination of the this compound. How can I minimize these side reactions?
A2: These side reactions are common in palladium-catalyzed couplings and can be minimized with the following adjustments:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.
-
Solution: Rigorously degas all solvents and the reaction mixture. Use freeze-pump-thaw cycles for solvents and ensure the reaction is maintained under a positive pressure of inert gas.
-
-
Debromination (Protodebromination): This occurs when the bromine atom is replaced by a hydrogen atom, often from a protic source.
-
Solution: Use anhydrous solvents and reagents. If using a biphasic system, minimize the amount of water. The choice of base can also influence this side reaction; sometimes a weaker base can be beneficial.
-
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination of this substrate requires careful selection of the catalyst system and base.
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often essential.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be dependent on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.
Troubleshooting Steps:
-
Ligand Screening: If one Buchwald ligand is unsuccessful, screen others from the same class.
-
Base Screening: The choice of base is critical. If NaOtBu is not effective, try LHMDS or other strong, non-nucleophilic bases.
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C).
Data Presentation: Representative Reaction Conditions
The following tables summarize starting conditions for various cross-coupling reactions with this compound and analogous substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 70-80 |
| 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF | 120 | 24 | 60-70 |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 70-80 |
| Benzylamine | PdCl₂(Amphos)₂ (3) | - | K₃PO₄ (2) | t-BuOH | 100 | 16 | 65-75 |
Table 3: Heck Coupling Conditions
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 60-70 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 18 | 55-65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), the palladium precursor (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.2-2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the tube and heat in a preheated oil bath to the desired temperature (e.g., 110 °C) with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Heck Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if required, 4-10 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 1.5-2.0 equiv) via syringe.
-
Reaction: Tightly seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 120 °C) for 18-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: General Experimental Workflow.
Preventing catalyst inhibition in reactions with 4-Bromo-2,3,5,6-tetrafluoropyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst inhibition in reactions involving 4-Bromo-2,3,5,6-tetrafluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound showing low to no yield?
Low yields are frequently a result of catalyst inhibition or deactivation. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center. This coordination can form stable, off-cycle complexes that prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it.[1][2]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A common sign of catalyst deactivation is the formation of palladium black, which is finely divided, catalytically inactive palladium metal that precipitates out of the solution.[3] This indicates that the active Pd(0) catalyst has aggregated. You may also observe a stall in the reaction progress, even with extended reaction times.
Q3: Which types of cross-coupling reactions are most susceptible to catalyst inhibition by this compound?
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all susceptible to inhibition by nitrogen-containing heterocycles.[4][5] The extent of inhibition can depend on the specific reaction conditions, including the choice of ligand, base, and solvent.
Q4: Are there alternative catalyst systems that are less prone to inhibition by this substrate?
Yes, in some cases, nickel-based catalyst systems can be a viable alternative to palladium for cross-coupling reactions.[6] Nickel catalysts can exhibit different coordination properties and may be less susceptible to poisoning by the pyridine nitrogen. Additionally, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands with palladium can help mitigate inhibition by sterically hindering the coordination of the pyridine nitrogen.[4]
Q5: Can the reaction conditions be modified to prevent catalyst inhibition?
Absolutely. Optimizing reaction conditions is a key strategy. This can include:
-
Ligand Selection: Employing bulky, electron-rich ligands can promote the desired catalytic steps and disfavor inhibitor binding.
-
Base Selection: The choice of base can influence the concentration of species that might compete for coordination to the palladium center.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the stability of the catalytic species.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the formation of stable inhibitory complexes.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
Formation of palladium black is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome the inhibition to some extent. 2. Change Ligand: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or a biarylphosphine ligand. For Buchwald-Hartwig aminations, consider ligands like Xantphos.[7] These ligands can promote reductive elimination and sterically discourage pyridine coordination. 3. Use an N-Heterocyclic Carbene (NHC) Ligand: NHC ligands are known to form very stable and active palladium complexes that can be more resistant to inhibition. |
| Poor Quality Reagents or Solvents | 1. Use High-Purity Reagents: Ensure that the this compound and the coupling partner are of high purity. Impurities can act as catalyst poisons. 2. Use Anhydrous and Degassed Solvents: Oxygen and moisture can deactivate the palladium catalyst.[2][3] Ensure all solvents are properly dried and degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst that forms the active species more readily.[2] |
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Byproducts
Symptoms:
-
Besides the desired product, significant amounts of side products are observed, such as homocoupling of the coupling partner or hydrodehalogenation of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Alkyne Homocoupling (in Sonogashira Reactions) | This is often promoted by oxygen and high concentrations of the copper(I) co-catalyst.[3] 1. Ensure Strictly Anaerobic Conditions: Rigorously degas all reagents and maintain a positive inert gas atmosphere. 2. Reduce Copper Loading: Use the minimum effective amount of CuI. 3. Slow Addition of Alkyne: Adding the alkyne slowly can keep its concentration low and disfavor homocoupling. |
| Hydrodehalogenation | The replacement of the bromine atom with hydrogen can occur, particularly with fluorinated substrates.[8] 1. Ensure Anhydrous Conditions: Water can be a hydrogen source for this side reaction.[8] 2. Optimize Ligand: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired coupling. Screening different ligands may be necessary. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for various cross-coupling reactions with 4-halopyridines. These serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | General Knowledge |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 130 | Variable | [4] |
Table 2: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | ~95 (with 4-iodopyridine) | [4] |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | Variable | [10] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | High | [11] |
Table 3: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 70-90 | [4][7] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | High | General Knowledge |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
General Procedure for a Copper-Free Sonogashira Coupling Reaction
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and the base (e.g., TMP, 2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the degassed solvent (e.g., DMSO), followed by this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with saturated aqueous ammonium chloride, and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by flash chromatography.[11]
Mechanism of Catalyst Inhibition
The pyridine nitrogen of this compound can act as a ligand, binding to the palladium center and disrupting the catalytic cycle. This is particularly problematic as it can lead to the formation of a stable, coordinatively saturated palladium complex that is reluctant to undergo the necessary steps of oxidative addition or reductive elimination.
Caption: The pyridine nitrogen can sequester the active Pd(0) catalyst.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Tetrafluoropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving tetrafluoropyridines. Given the electron-deficient nature of the tetrafluoropyridine ring, the organoboron reagents used in these couplings are highly susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond and reduces product yield. This guide offers strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with tetrafluoropyridines?
A1: Protodeboronation is a chemical reaction in which the carbon-boron bond of an organoboron reagent (like a tetrafluoropyridinylboronic acid or its ester) is cleaved and replaced with a carbon-hydrogen bond.[1][2] This side reaction consumes the nucleophilic partner, leading to the formation of tetrafluoropyridine as a byproduct and reducing the yield of the desired coupled product. Tetrafluoropyridines are highly electron-deficient, which makes the corresponding boronic acids particularly prone to this decomposition pathway, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[1]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most common method for detecting protodeboronation is through analysis of the crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to tetrafluoropyridine. A lower-than-expected yield of the desired product, coupled with the presence of this byproduct and unreacted starting materials, is a strong indicator of significant protodeboronation.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH and Base: Both acidic and basic conditions can catalyze protodeboronation. For electron-deficient heteroaromatics, basic conditions, which are necessary for the Suzuki-Miyaura reaction, can accelerate the C-B bond cleavage.[3] The choice and strength of the base are therefore critical.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[1]
-
Water Content: Water acts as the proton source for the unwanted reaction. While Suzuki couplings often benefit from some water, excessive amounts can be detrimental.[4]
-
Catalyst Activity: An inefficient catalyst system that leads to a slow desired coupling reaction will allow more time for the sensitive boronic acid to decompose.[1]
-
Boron Reagent Stability: Tetrafluoropyridinylboronic acid is inherently less stable than its corresponding boronic esters, such as the pinacol or MIDA esters.[1]
Q4: Should I use a tetrafluoropyridinylboronic acid or a boronic ester?
A4: Using a more stable boronic ester derivative is a highly effective strategy to mitigate protodeboronation.
-
Pinacol Esters: These are more robust than the corresponding boronic acids and are a common first choice for improving reaction outcomes. While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester often leads to higher overall yields, especially at elevated temperatures where protodeboronation is more pronounced.[1]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, crystalline solids that provide a slow, controlled release of the boronic acid under the reaction conditions. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, thereby minimizing the opportunity for protodeboronation and proving highly effective for very sensitive substrates.[1][5]
Q5: Which palladium catalyst and ligand should I choose?
A5: A highly active catalyst system is crucial. The goal is to accelerate the desired cross-coupling to outpace the protodeboronation. For challenging substrates like tetrafluoropyridines, modern, bulky, electron-rich phosphine ligands are recommended. Ligands like SPhos, XPhos, and RuPhos have proven effective in couplings of other electron-deficient heteroaromatics and are excellent starting points.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant tetrafluoropyridine byproduct detected. | High rate of protodeboronation. | 1. Switch to a more stable boron reagent: If using the boronic acid, change to the pinacol ester or, for maximum stability, the MIDA boronate. 2. Optimize the base: Switch to a milder inorganic base. K₃PO₄ and Cs₂CO₃ are often effective. CsF can also be an excellent choice for fluorinated systems. Avoid strong bases like NaOH or KOH. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst rather than increasing the temperature. 4. Use anhydrous conditions: Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and dry reagents to minimize the proton source. 5. Employ a more active catalyst: Use a modern, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precatalyst. |
| Reaction is sluggish at lower temperatures. | Inefficient catalyst turnover at the reduced temperature. | 1. Screen different ligands: Compare the performance of several high-activity ligands (SPhos, XPhos, RuPhos, etc.) to find the optimal one for your specific substrate pair. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve the reaction rate without significantly increasing side reactions. |
| Reaction fails to go to completion, even with an active catalyst. | Catalyst deactivation or insufficient base. | 1. Ensure rigorous inert atmosphere: De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Increase base equivalents: Try increasing the amount of base to 3.0 equivalents to ensure it is not the limiting factor. |
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data from studies on analogous electron-deficient heteroaromatic systems. This data should serve as a strong guide for optimizing your tetrafluoropyridine Suzuki-Miyaura couplings.
Table 1: Effect of Boron Reagent and Temperature on Yield
Coupling of 2-Thiopheneboronic Acid/Ester with Pyridine-2-sulfonyl fluoride (PyFluor) as an analogue for an electron-deficient system.
| Boron Reagent | Temperature (°C) | Yield (%) |
| 2-Thiopheneboronic Acid | 65 | ~55 |
| 2-Thiopheneboronic Acid Pinacol Ester | 65 | ~20 |
| 2-Thiopheneboronic Acid | 100 | ~60 |
| 2-Thiopheneboronic Acid Pinacol Ester | 100 | ~75 |
Data adapted from Rueda-Espinosa, J., et al. (2023).[8][9][10] This illustrates that while the free boronic acid may appear more reactive at lower temperatures, the stability of the pinacol ester can lead to significantly higher yields at elevated temperatures where protodeboronation is more prevalent.
Table 2: Effect of Base on Suzuki Coupling Yield
Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid, a comparable heterocyclic system.
| Base | Yield (%) |
| K₃PO₄ | 72 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system.[1] This data highlights that milder inorganic bases, particularly CsF and K₃PO₄, can provide superior yields, likely by minimizing base-mediated protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Tetrafluoropyridinylboronic Acid Pinacol Ester
This protocol is a recommended starting point and should be optimized for specific substrates.
Reagents & Materials:
-
Aryl halide (1.0 equiv)
-
Tetrafluoropyridin-4-ylboronic acid pinacol ester (1.3 - 1.5 equiv)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial and inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried (>120 °C) overnight and cooled under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the tetrafluoropyridinylboronic acid pinacol ester, the anhydrous base, the palladium precatalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Degassing: Further degas the reaction mixture by bubbling a slow stream of argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 2: Preparation of a Tetrafluoropyridinyl MIDA Boronate Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the tetrafluoropyridinylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude MIDA ester is often a crystalline solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Fluorinated Pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of fluorinated pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated pyridine compounds by column chromatography often challenging?
A1: The purification of fluorinated pyridine compounds can be challenging due to a combination of factors. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the column.[1] The introduction of fluorine atoms can further modulate the electronic properties and polarity of the molecule, which can sometimes lead to unexpected elution behavior.
Q2: What is the general effect of fluorination on the polarity of pyridine compounds?
A2: Fluorine is a highly electronegative atom, and its introduction into a pyridine ring generally increases the molecule's lipophilicity (reduces its polarity). This is because the C-F bond is not significantly polarized in a way that creates a strong molecular dipole moment that would increase water solubility. As a result, fluorinated pyridines tend to be less polar than their non-fluorinated analogs and will elute faster from a normal-phase silica gel column with a given solvent system.
Q3: What are the most common stationary phases used for the chromatography of fluorinated pyridines?
A3: Silica gel is the most widely used stationary phase for the normal-phase column chromatography of fluorinated pyridine compounds. Alumina can also be used and is available in neutral, acidic, or basic forms, which can be advantageous for certain separations. For particularly challenging separations or for compounds that are sensitive to silica, reversed-phase chromatography using a C18-functionalized silica gel stationary phase may be a suitable alternative.
Q4: When should I consider using additives in my solvent system?
A4: Additives are often necessary to improve the chromatography of basic compounds like pyridines on silica gel. If you observe significant peak tailing, it is highly recommended to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the most common choice, typically added at a concentration of 0.1-1% (v/v). The TEA acts as a competing base, binding to the acidic silanol groups on the silica and preventing them from interacting with your fluorinated pyridine compound.[2]
Q5: My fluorinated pyridine compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A5: If your compound is very polar and does not move from the origin on a TLC plate with common solvent systems, you can try more polar solvent mixtures. A common approach is to use a mixture of dichloromethane (DCM) and methanol. For highly stubborn basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase, mixed with dichloromethane.[3] Alternatively, reversed-phase chromatography might be a better option for very polar compounds.
Troubleshooting Guides
Issue 1: Poor Separation of the Desired Fluorinated Pyridine from Impurities
Q: My target fluorinated pyridine is co-eluting with an impurity. How can I improve the separation?
A:
-
Optimize the Solvent System: The first step is to screen different solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[2][4]
-
Try different solvent mixtures: Common binary solvent systems for normal-phase chromatography include hexane/ethyl acetate and dichloromethane/methanol. Vary the ratio of the polar to the non-polar solvent to fine-tune the separation.
-
Consider a ternary system: Adding a third solvent can sometimes improve selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly alter the elution profile.
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute your target compound and then the more polar impurities.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider changing the stationary phase.
-
Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. The choice of alumina type will depend on the properties of your compound and the impurities.
-
Reversed-Phase Silica (C18): For compounds that are sufficiently soluble in polar solvents, reversed-phase chromatography can offer a different separation mechanism and may resolve the co-eluting species.
-
Issue 2: Significant Peak Tailing of the Fluorinated Pyridine Compound
Q: The peak corresponding to my fluorinated pyridine is showing significant tailing on the column. What is causing this and how can I fix it?
A: Peak tailing for pyridine derivatives is most often caused by the interaction of the basic nitrogen with acidic silanol groups on the silica gel surface.[1]
-
Add a Basic Modifier: The most effective way to reduce tailing is to add a small amount of a competing base to your eluent.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your solvent system. This will neutralize the active sites on the silica gel.[2]
-
Pyridine: In some cases, a small amount of pyridine can also be used as an additive.
-
-
Use a Deactivated Stationary Phase:
-
End-capped Silica Gel: This type of silica has fewer free silanol groups and is less acidic, which can reduce tailing.
-
Neutral Alumina: Switching to neutral alumina can also be an effective strategy to avoid the acidic nature of silica gel.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak broadening and tailing. Try loading a smaller amount of your crude material onto the column.
Issue 3: Low Recovery or Degradation of the Fluorinated Pyridine Compound
Q: I am experiencing low recovery of my fluorinated pyridine after column chromatography. What could be the reason?
A: Low recovery can be due to irreversible adsorption to the stationary phase or degradation of the compound on the column.
-
Assess Compound Stability on Silica Gel: Before running a column, it is crucial to check the stability of your compound on silica gel. This can be done using a 2D TLC experiment.
-
2D TLC Protocol:
-
Spot your compound on one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.
-
-
-
Deactivate the Silica Gel: If your compound shows some degradation on silica, you can deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine before packing the column.
-
Switch to a Less Acidic Stationary Phase: If degradation is significant, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Avoid Highly Acidic or Basic Conditions: Ensure your solvent system is not excessively acidic or basic, which could promote degradation of sensitive compounds.
Data Presentation: Solvent Systems for Fluorinated Pyridine Compounds
The following tables provide examples of solvent systems used for the column chromatography of various fluorinated pyridine compounds. Note that the optimal solvent system for a specific compound will depend on its exact structure and the impurities present. It is always recommended to optimize the conditions using TLC first.
Table 1: Normal-Phase Column Chromatography Solvent Systems on Silica Gel
| Compound | Solvent System (v/v) | Additive | Reported Rf |
| 2-Fluoro-6-phenylpyridine | 95:5 Heptane / Ethyl Acetate | None | 0.29[5] |
| 3-Fluoro-4-iodopyridine | Gradient: Hexane / Ethyl Acetate | None | Not Specified |
| 2-(Difluoromethoxy)-6-fluoropyridine | Hexane / Ethyl Acetate | 0.1% Triethylamine | 0.2 - 0.4 (target)[2] |
| 1,2-Bis(2-fluoropyridin-4-yl)ethane | Gradient: 10% to higher % Ethyl Acetate in Hexanes | 0.5 - 1% Triethylamine | Not Specified[6] |
| 2-Bromo-5-fluoro-6-picoline | Ethyl Acetate / Petroleum Ether | None | Not Specified[7] |
| 2-Bromo-3-fluoro-4-picoline | Ethyl Acetate / Petroleum Ether | None | Not Specified[7] |
| 5-Bromo-2-fluoro-6-picoline | Ethyl Acetate / Petroleum Ether | None | Not Specified[7] |
| Substituted 3-Fluoropyridines | 15:1 Hexane / Ethyl Acetate | None | Not Specified[8] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for your fluorinated pyridine compound using TLC. The target Rf value for the desired compound should be in the range of 0.2-0.4.[2][4] If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified fluorinated pyridine compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for fluorinated pyridine chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Tetrafluoropyridyl Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts from tetrafluoropyridyl products. Achieving high purity is critical, as residual palladium can interfere with downstream reactions and is strictly regulated in active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my tetrafluoropyridyl product?
A1: The most prevalent and effective methods for removing palladium residues from tetrafluoropyridyl products include:
-
Adsorption: This involves using solid-supported materials that bind to the palladium, which is then removed by filtration. Common adsorbents include:
-
Functionalized Silica Gels: These are highly effective and selective. Scavengers with thiol (SH), diamine (DMT), or cysteine functionalities are often the first choice for palladium removal.[1]
-
Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[2][3]
-
Polymer-Based Resins: Macroporous resins can also be employed to trap palladium species.[2][3]
-
-
Crystallization: Purifying the final tetrafluoropyridyl product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency can be enhanced by adding ligands that increase the solubility of the palladium species.[3]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of celite can effectively remove the bulk of the catalyst.
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts, although this is generally less effective for the types of palladium complexes commonly used in cross-coupling reactions.
Q2: How do I choose the best palladium removal method for my specific tetrafluoropyridyl compound?
A2: The optimal method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), start with filtration. For homogeneous catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), scavenging or crystallization are more suitable.
-
Nature of Your Tetrafluoropyridyl Product: Consider its solubility, stability, and potential to chelate with palladium. The electron-deficient nature of the tetrafluoropyridyl ring generally makes it stable to the mild conditions used for scavenging.
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.
-
Required Purity Level: For pharmaceutical applications with stringent limits (often < 10 ppm), a combination of methods, such as filtration followed by a scavenger treatment, may be necessary to achieve the desired purity.[4]
Q3: My palladium removal is inconsistent. What are the likely causes and how can I troubleshoot this?
A3: Inconsistent palladium removal can be frustrating. Here are some common causes and solutions:
-
Variable Palladium Species: The nature of the palladium species in your reaction mixture can change from batch to batch (e.g., different oxidation states, formation of colloidal palladium).
-
Solution: Consider a pre-treatment step to unify the palladium species. For example, a mild oxidation or reduction step might improve the effectiveness of a specific scavenger.
-
-
Insufficient Scavenger Loading or Reaction Time:
-
Solution: Optimize the amount of scavenger and the stirring time. A small-scale screen with different scavenger loadings and time points can identify the optimal conditions.
-
-
Product Interference: Your tetrafluoropyridyl product might be competing with the palladium for binding sites on the scavenger.
-
Solution: Try a different type of scavenger with a higher affinity for palladium. For example, if a thiol-based scavenger is giving poor results, consider one with a different functional group like DMT or cysteine.[1]
-
Q4: I am observing significant product loss during palladium removal. What can I do to minimize this?
A4: Product loss is a common issue, particularly with highly valuable or scarce materials. Here are some strategies to mitigate it:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. An excess of scavenger can lead to non-specific binding of your product.
-
Wash the Scavenger: After filtration, wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Consider a Different Method: If product loss remains high with scavengers, explore crystallization as an alternative purification method.
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent to minimize its adsorption onto the scavenger.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High residual palladium after filtration of Pd/C | 1. Fine palladium particles passing through the filter. 2. Leaching of soluble palladium species from the solid support. | 1. Use a finer filter or a celite pad for filtration. 2. Treat the filtrate with a scavenger to remove soluble palladium. |
| Inefficient removal with a thiol-based scavenger | 1. Palladium is in an oxidation state not readily bound by thiols. 2. Strong coordination of the product or ligands to the palladium center. | 1. Try a scavenger with a different functional group (e.g., DMT, cysteine).[1] 2. Consider a pre-treatment to displace interfering ligands. |
| Product discoloration after palladium removal | Residual palladium or scavenger byproducts may be causing degradation. | Ensure complete removal of both palladium and the scavenger. An additional wash or a short silica plug filtration might be necessary. |
| Low product recovery | 1. Product is adsorbing to the scavenger or activated carbon. 2. Product co-precipitates with the palladium complex. | 1. Reduce the amount of adsorbent and wash thoroughly after filtration. 2. If using crystallization, optimize the solvent system to maximize the solubility of your product while minimizing the solubility of the palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a general guideline for using a silica-based scavenger. Always consult the manufacturer's recommendations for the specific scavenger you are using.
-
Dissolution: Dissolve the crude tetrafluoropyridyl product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) in which the product is highly soluble.
-
Scavenger Addition: Add the solid-supported scavenger (typically 3-8 molar equivalents relative to the initial palladium loading) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a recommended period (typically 2-16 hours). The optimal time should be determined through small-scale trials.
-
Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude tetrafluoropyridyl product in an appropriate solvent.
-
Activated Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely.
-
Washing: Wash the celite pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration. Note that product loss can be higher with activated carbon compared to specialized scavengers.[2]
Data Presentation
Table 1: Comparison of Palladium Scavengers for a Model Suzuki-Miyaura Coupling Reaction
| Scavenger | Loading (equiv.) | Time (h) | Temperature (°C) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |
| SiliaMetS® Thiol | 5 | 16 | 22 | 650 | 8 | 95 |
| SiliaMetS® DMT | 4 | 16 | 22 | 650 | 15 | 97 |
| Activated Carbon | 10 wt% | 4 | 40 | 650 | 45 | 85 |
| Crystallization | - | - | - | 650 | 95 | 90 |
Data is illustrative and based on typical performance. Actual results will vary depending on the specific reaction conditions and substrate.
Visualizations
Caption: General workflow for palladium removal using a solid-supported scavenger.
Caption: Decision tree for selecting a palladium removal method.
References
Technical Support Center: Scaling Up Reactions with 4-Bromo-2,3,5,6-tetrafluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up chemical reactions involving 4-Bromo-2,3,5,6-tetrafluoropyridine. Find answers to frequently asked questions and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where this compound is used?
A1: this compound is a versatile intermediate primarily used in two main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient pyridine ring is activated for substitution, typically at the 4-position, by a wide range of nucleophiles (O-, N-, S-, and C-based).[1][2] Under more forcing conditions, substitution at the 2- and 6-positions can also occur.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position serves as an excellent handle for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction to form C-C bonds.
Q2: What are the critical safety precautions for handling this compound on a large scale?
A2: This compound is an irritant and requires careful handling.[4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: Use the material within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5][6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]
Q3: How does the reactivity of the C-Br bond compare to the C-F bonds in this molecule?
A3: The reactivity is highly dependent on the reaction type.
-
In Palladium-catalyzed cross-coupling , the C-Br bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst, leaving the C-F bonds intact.
-
In Nucleophilic Aromatic Substitution (SNAr) , the C-F bond at the 4-position (para to the nitrogen) is the most activated and susceptible to nucleophilic attack. However, since this position is occupied by bromine, substitution primarily occurs there. If pentafluoropyridine is used, substitution occurs selectively at the 4-position.[1][3]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reaction
When scaling up a Suzuki-Miyaura coupling with this compound, a drop in yield is a common issue. Use the following guide to troubleshoot.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
Issue 2: Poor Regioselectivity or Multiple Substitutions in SNAr Reactions
Controlling selectivity can be challenging when scaling up nucleophilic aromatic substitution reactions.
Possible Cause:
-
High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive 2- and 6-positions.
-
Strongly Basic/Nucleophilic Conditions: Highly reactive nucleophiles or strong bases can lead to multiple substitutions.[3]
-
Extended Reaction Times: Leaving the reaction for too long, even at moderate temperatures, can promote the formation of di- or tri-substituted products.
Solutions:
-
Temperature Control: Maintain the lowest effective temperature. Perform temperature scouting studies at the lab scale to define a robust operating window.
-
Controlled Addition: On a larger scale, add the nucleophile slowly and sub-surface to avoid localized areas of high concentration and temperature.
-
Choice of Base: Use the mildest base necessary to deprotonate the nucleophile (if required). For example, K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaH.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (e.g., GC-MS, LC-MS) and quench it promptly upon completion.
Data Presentation: Reaction Parameters
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale (1-5 mmol) | Pilot Scale (0.5-1 mol) | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ or other Pd(0) source (1-3 mol%) | Catalyst loading can often be reduced at scale. Ensure thorough inerting as Pd(0) is oxygen sensitive.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2 equiv.) | K₃PO₄ often provides a good balance of reactivity and cost at scale.[9][10] Ensure adequate water for dissolution. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O or 2-MeTHF/H₂O | Dioxane is often avoided at scale due to safety concerns. Toluene or 2-MeTHF are common replacements. |
| Temperature | 85-100 °C | 80-90 °C | Exothermic nature of the reaction requires careful monitoring and control at scale. |
| Inerting | N₂ or Ar purge | N₂ sparging for 30-60 min | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation.[8] |
Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile Type | Reagent Example | Base | Solvent | Temperature | Typical Yield |
| O-Nucleophile | 4-(2-bromoethyl)phenol | Cs₂CO₃ | Acetonitrile | Room Temp. | >95%[1] |
| N-Nucleophile | Morpholine | N/A | Dioxane | 50 °C | >90%[11] |
| S-Nucleophile | Sodium thiomethoxide | N/A | DMF | Room Temp. | ~80-90% |
Experimental Protocols
Protocol 1: Scale-Up of Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the kilogram-scale synthesis of a 4-aryl-2,3,5,6-tetrafluoropyridine derivative.
Caption: General workflow for a scaled-up Suzuki-Miyaura reaction.
Methodology:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is rendered inert by purging with nitrogen gas.
-
Reagent Charging: The reactor is charged with the aryl boronic acid (1.05 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq).
-
Substrate & Solvent Addition: this compound (1.0 eq) is added, followed by the solvent system (e.g., Toluene and degassed water, typically in a 5:1 to 10:1 ratio).
-
Inerting: The reaction mixture is sparged with nitrogen for at least 30 minutes to ensure an oxygen-free environment.[8]
-
Reaction: The mixture is heated to the target temperature (e.g., 85-90 °C) with efficient stirring. Reaction progress is monitored by HPLC or GC-MS.
-
Workup: Once complete, the reaction is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with water and/or brine.
-
Isolation: The product is isolated by solvent evaporation followed by crystallization or column chromatography.
Protocol 2: Scale-Up of Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the reaction of this compound with an O- or N-nucleophile.
Methodology:
-
Reactor Setup: An appropriately sized reactor is charged with this compound (1.0 eq), the chosen solvent (e.g., Acetonitrile, DMF), and the base if required (e.g., Cs₂CO₃, 1.2 eq).
-
Nucleophile Addition: The nucleophile (1.0-1.1 eq) is added to the mixture. For highly reactive processes, the nucleophile may be dissolved in the reaction solvent and added slowly via an addition funnel to control the exotherm.
-
Reaction: The mixture is stirred at the predetermined temperature (e.g., room temperature to 50 °C). The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove inorganic salts.[1] The filtrate is then typically diluted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed with water or a saturated ammonium chloride solution to remove residual salts and solvent.[1]
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
References
- 1. 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 3511-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analysis of 4-Bromo-2,3,5,6-tetrafluoropyridine Reaction Products: A Comparative Guide to 19F NMR and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated pyridine derivatives, this guide provides a comprehensive comparison of 19F NMR spectroscopy with alternative analytical methods for the analysis of reaction products derived from 4-Bromo-2,3,5,6-tetrafluoropyridine. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical workflow selection.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. This compound is a key building block in this field, offering a reactive site for the introduction of various functional groups via nucleophilic substitution or cross-coupling reactions. Accurate and efficient analysis of the resulting products is paramount for reaction optimization and compound characterization. This guide focuses on the utility of 19F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
19F NMR Spectroscopy: A Powerful Tool for Structural Elucidation
19F NMR spectroscopy stands out as a highly sensitive and informative technique for the analysis of fluorinated compounds. The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, coupled with a wide chemical shift range, provide exceptional signal dispersion and resolution, making it ideal for distinguishing between structurally similar fluorinated molecules.
Key Advantages of 19F NMR:
-
High Sensitivity: Allows for the detection of small quantities of material.
-
Wide Chemical Shift Range: Minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom.
-
Structural Information: Coupling constants (J-couplings) between fluorine atoms and between fluorine and other nuclei (e.g., 1H) provide valuable insights into molecular connectivity.
-
Quantitative Analysis: With appropriate experimental parameters, 19F NMR can be used for quantitative determination of reaction components.
Analysis of 4-Substituted-2,3,5,6-tetrafluoropyridine Derivatives
The substitution of the bromine atom at the 4-position of this compound with different functional groups leads to characteristic changes in the 19F NMR spectrum. The chemical shifts of the fluorine atoms are sensitive to the electronic nature of the substituent. Due to the symmetry of the resulting 4-substituted tetrafluoropyridine ring, the 19F NMR spectra typically exhibit an AA'XX' spin system, appearing as two distinct signals for the fluorine atoms at the 2,6-positions and the 3,5-positions.
Below is a summary of typical 19F NMR data for various reaction products of this compound.
| Substituent at C4 | Reaction Type | Product | 19F Chemical Shift (δ, ppm) F-2, F-6 | 19F Chemical Shift (δ, ppm) F-3, F-5 |
| -NH2 | Nucleophilic Substitution | 4-Amino-2,3,5,6-tetrafluoropyridine | -92.8 | -163.5 |
| -OCH3 | Nucleophilic Substitution | 4-Methoxy-2,3,5,6-tetrafluoropyridine | -90.5 | -160.2 |
| -C6H5 | Suzuki Coupling | 4-Phenyl-2,3,5,6-tetrafluoropyridine | -91.7 | -158.9 |
Note: Chemical shifts are referenced to an external standard and may vary slightly depending on the solvent and other experimental conditions.
Comparative Analysis: 19F NMR vs. Alternative Techniques
While 19F NMR is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. GC-MS and HPLC are commonly used for the separation and identification of organic compounds.
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| 19F NMR | - Detailed structural information- Non-destructive- Relatively simple sample preparation- Quantitative capabilities | - Lower sensitivity than MS- Can be expensive- May not separate complex mixtures | - Structural elucidation of pure compounds- Reaction monitoring- Quantitation of major components |
| GC-MS | - Excellent separation of volatile compounds- High sensitivity (MS detection)- Provides molecular weight and fragmentation data | - Requires volatile and thermally stable analytes- Derivatization may be necessary- Less structural information than NMR | - Separation and identification of volatile reaction products and impurities- Trace analysis |
| HPLC | - Versatile for a wide range of compounds- Good for non-volatile and thermally labile molecules- Quantitative analysis with UV or MS detection | - Structural information is limited without MS detection- Method development can be time-consuming- Can consume larger amounts of solvent | - Separation of non-volatile products- Purity assessment- Analysis of complex mixtures |
Experimental Protocols
19F NMR Spectroscopy
Instrumentation:
-
NMR spectrometer with a fluorine-capable probe (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Sequence: A standard one-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately -80 to -180 ppm is a good starting point for tetrafluoropyridine derivatives.
-
Reference: Use an external standard such as CFCl3 (δ = 0 ppm) or an internal standard.
-
Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative analysis, a longer delay (5x T1) is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 50-500).
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector and a suitable column.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm).
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of this compound and a typical analytical workflow for product characterization.
Caption: Reaction pathways of this compound.
Caption: General analytical workflow for reaction product analysis.
Conclusion
The analysis of reaction products from this compound benefits from a multi-technique approach. 19F NMR spectroscopy is an indispensable tool for unambiguous structural elucidation and is highly recommended for the primary characterization of purified products. GC-MS and HPLC serve as powerful complementary techniques for separating complex mixtures, assessing purity, and identifying volatile or non-volatile byproducts. The choice of analytical method(s) will ultimately depend on the specific goals of the analysis, the nature of the reaction products, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient analytical workflow for their fluorinated pyridine derivatives.
A Comparative Guide to the Purification of Compounds Derived from 4-Bromo-2,3,5,6-tetrafluoropyridine
For researchers, scientists, and drug development professionals, the efficient purification of novel compounds is a critical step in the discovery and development pipeline. Compounds synthesized from 4-Bromo-2,3,5,6-tetrafluoropyridine, a versatile building block in medicinal and materials chemistry, often require robust purification strategies to isolate the target molecule from starting materials, reagents, and byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative purification techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method.
This guide will explore the nuances of preparative HPLC, flash chromatography, and recrystallization for the purification of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. The choice of purification method is often a balance between the desired purity, yield, speed, and cost of the process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Preparative HPLC is a high-resolution purification technique capable of yielding compounds with very high purity, often exceeding 98%. It is particularly well-suited for the challenging separation of structurally similar impurities from the target compound. For fluorinated compounds like those derived from this compound, specialized stationary phases can provide enhanced selectivity.
Comparing Stationary Phases: C18 vs. Pentafluorophenyl (PFP)
While traditional C18 columns are widely used in reversed-phase HPLC, pentafluorophenyl (PFP) columns often provide superior separation for fluorinated and aromatic compounds. The unique interactions of PFP phases, including π-π, dipole-dipole, and hydrophobic interactions, can lead to different elution orders and improved resolution compared to the primarily hydrophobic interactions of C18 phases.
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Pyridine Derivatives
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic | Mixed-mode (hydrophobic, π-π, dipole-dipole) |
| Selectivity for Fluorinated Aromatics | Moderate | High |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water |
| Advantages | Widely available, robust | Enhanced selectivity for isomers and halogenated compounds |
| Disadvantages | May have insufficient selectivity for polar fluorinated compounds | Can have different retention characteristics that require method development |
Experimental Protocol: Preparative RP-HPLC Purification
This protocol is a general guideline for the purification of a 4-aryl-2,3,5,6-tetrafluoropyridine derivative synthesized via a Suzuki-Miyaura coupling reaction with this compound.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: PFP or C18 bonded silica, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50-95% B over 20 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO and filter through a 0.45 µm syringe filter.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient method and collect fractions corresponding to the target compound's peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Alternative Purification Methods: A Balance of Speed, Cost, and Purity
While HPLC offers the highest resolution, other techniques can be more practical for routine or large-scale purifications where speed and cost are significant factors.
Flash Chromatography: Rapid Purification for Intermediates
Flash chromatography is a widely used technique for the rapid purification of reaction mixtures. It is significantly faster and less expensive than preparative HPLC, making it an excellent choice for purifying intermediate compounds.[1][2] However, the resolution is lower due to the larger particle size of the stationary phase.[1]
Table 2: Comparison of Preparative HPLC and Flash Chromatography
| Feature | Preparative HPLC | Flash Chromatography |
| Resolution | Very High | Moderate |
| Speed | Slow | Fast |
| Cost (per sample) | High | Low |
| Typical Purity | >98% | 85-98% |
| Sample Throughput | Low | High |
| Primary Use | Final compound purification, challenging separations | Intermediate purification, routine cleanup |
Experimental Protocol: Flash Chromatography
This protocol outlines the purification of a 4-aryl-2,3,5,6-tetrafluoropyridine derivative.
-
Instrumentation: Flash chromatography system with a UV detector.
-
Column: Silica gel or C18 reversed-phase cartridge.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (for normal phase) or acetonitrile in water (for reversed-phase).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane for normal phase) and adsorb it onto a small amount of silica gel.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Load the sample onto the column.
-
Run the solvent gradient and collect fractions based on UV absorbance.
-
Analyze the fractions by TLC or analytical HPLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization: A Classic Technique for Crystalline Solids
For solid compounds, recrystallization can be a highly effective and economical purification method.[3] The success of this technique depends on the selection of a suitable solvent in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
This is a general procedure for the recrystallization of a solid 4-substituted-2,3,5,6-tetrafluoropyridine derivative.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable recrystallization solvent.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Workflow Visualizations
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of 4-Halotetrafluoropyridines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, 4-halotetrafluoropyridines are valuable building blocks for the synthesis of a wide array of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. The highly fluorinated pyridine ring imparts unique electronic properties, influencing both the reactivity of the C-X bond and the characteristics of the final product.
This guide provides a comparative analysis of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodotetrafluoropyridine in Suzuki coupling reactions. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a clear reactivity trend can be established based on the fundamental principles of the Suzuki-Miyaura catalytic cycle and existing data on related compounds.
Reactivity Comparison
The reactivity of the 4-halotetrafluoropyridine in a Suzuki coupling reaction is primarily dictated by the rate-determining step, which is typically the oxidative addition of the C-X bond to the palladium(0) catalyst. The strength of the carbon-halogen bond is the most critical factor influencing this step. A weaker C-X bond leads to a faster oxidative addition and, consequently, a higher overall reaction rate.
The general trend for the reactivity of halogens in Suzuki-Miyaura coupling is well-established and follows the order of bond strength: I > Br > Cl > F. This trend is expected to hold true for 4-halotetrafluoropyridines.
| 4-Halotetrafluoropyridine | Halogen | C-X Bond Energy (approx. kcal/mol) | Expected Reactivity |
| 4-Iodotetrafluoropyridine | I | ~51 | Highest |
| 4-Bromotetrafluoropyridine | Br | ~71 | High |
| 4-Chlorotetrafluoropyridine | Cl | ~84 | Moderate |
| 4-Fluorotetrafluoropyridine | F | ~116 | Lowest |
Note: The C-X bond energies are approximate values for aryl halides and serve as a general guide. The presence of four fluorine atoms on the pyridine ring will influence these values, generally strengthening the C-X bond due to inductive effects.
The electron-withdrawing nature of the fluorine atoms on the pyridine ring makes the 4-position highly susceptible to nucleophilic attack. While this electronic effect activates the C-X bond towards oxidative addition, it can also promote competing nucleophilic aromatic substitution (SNAr) reactions, particularly with the more electronegative halogens (Cl, F) and under strongly basic conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 4-halotetrafluoropyridine with an arylboronic acid. The conditions may require optimization for each specific substrate.
Materials:
-
4-Halotetrafluoropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halotetrafluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Reactivity and Conditions:
-
4-Iodo- and 4-Bromotetrafluoropyridine: These substrates are expected to be highly reactive. Milder reaction conditions, such as lower temperatures and shorter reaction times, may be sufficient.
-
4-Chlorotetrafluoropyridine: This substrate will likely require more forcing conditions, including higher temperatures, longer reaction times, and potentially more active catalyst systems (e.g., using bulky phosphine ligands like SPhos or XPhos).
-
4-Fluorotetrafluoropyridine: The C-F bond is generally unreactive in standard Suzuki coupling conditions. Specialized catalysts and conditions are often required for C-F activation, and yields are typically lower compared to other halogens. Competing SNAr reactions can be a significant issue.
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the reactivity of 4-halotetrafluoropyridines in Suzuki coupling.
Caption: Factors influencing the Suzuki coupling of 4-halotetrafluoropyridines.
Conclusion
The reactivity of 4-halotetrafluoropyridines in Suzuki-Miyaura cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, leading to an expected reactivity order of I > Br > Cl > F. While the highly activating tetrafluoropyridyl core enhances reactivity, it also introduces the potential for competing SNAr side reactions, particularly for the less reactive chloro- and fluoro- derivatives. Researchers and drug development professionals should consider these factors when selecting a starting material and designing synthetic routes to ensure optimal yields and minimize undesired byproducts. For challenging couplings involving 4-chloro- and especially 4-fluorotetrafluoropyridine, the use of advanced catalyst systems and careful optimization of reaction conditions are crucial for success.
A Comparative Guide to the Synthetic Utility of 4-Bromo-2,3,5,6-tetrafluoropyridine and Pentafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, polyfluorinated pyridines serve as indispensable building blocks. Their unique electronic properties impart desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered pKa to target molecules. Among the array of available reagents, pentafluoropyridine and 4-Bromo-2,3,5,6-tetrafluoropyridine stand out as two of the most versatile scaffolds. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Core Reactivity Profiles: A Tale of Two Functionalization Strategies
The primary distinction in the synthetic utility of pentafluoropyridine and this compound lies in their preferred modes of functionalization. Pentafluoropyridine is a classic substrate for nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. In contrast, this compound offers a dual-reactivity profile, excelling in palladium-catalyzed cross-coupling reactions via its carbon-bromine bond, while also being amenable to subsequent SNAr reactions on the tetrafluorinated ring.
Nucleophilic Aromatic Substitution (SNAr): The Domain of Pentafluoropyridine
Pentafluoropyridine is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen. This reactivity is highly regioselective, with a strong preference for substitution at the 4-position (para to the nitrogen atom).[1][2] This predictable selectivity makes it an excellent tool for introducing a wide variety of functionalities.
Subsequent substitutions at the 2- and 6-positions are possible but typically require harsher reaction conditions or more potent nucleophiles.[3] This stepwise reactivity allows for the controlled synthesis of polysubstituted pyridine derivatives.
Table 1: Selected SNAr Reactions of Pentafluoropyridine
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | K₂CO₃, DMF, rt, 2h | 92 |
| Piperazine | 1,4-Bis(perfluoropyridin-4-yl)piperazine | K₂CO₃, CH₃CN, rt, 3h | 85 |
| 1-Methyl-1H-tetrazole-5-thiol | 4-((1-Methyl-1H-tetrazol-5-yl)thio)perfluoropyridine | K₂CO₃, DMF, rt, 4h | 88 |
| Various Oximes | 4-(Alkyloxyimino)tetrafluoropyridines | NaH, THF, 0 °C to rt, 1-3h | 70-95[4] |
Experimental Protocol: Synthesis of 2-(Perfluoropyridin-4-yl)malononitrile
To a solution of pentafluoropyridine (1.0 g, 5.9 mmol) in DMF (10 mL) is added malononitrile (0.39 g, 5.9 mmol) and potassium carbonate (1.22 g, 8.8 mmol). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water (50 mL) and the resulting precipitate is filtered, washed with water, and dried under vacuum to afford the product as a white solid.
Palladium-Catalyzed Cross-Coupling: The Strength of this compound
The carbon-bromine bond in this compound is significantly more reactive towards oxidative addition to a palladium(0) center than the highly stable carbon-fluorine bonds. This differential reactivity makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position with high selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. This compound readily couples with a range of aryl- and heteroarylboronic acids and their esters to furnish 4-aryl- and 4-heteroaryltetrafluoropyridines, which are valuable motifs in medicinal chemistry.[5][6][7][8]
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Pyridineboronic acid pinacol ester | 4-(Pyridin-4-yl)-2,3,5,6-tetrafluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | THF/Toluene | Reflux | 24 | 70[5] |
| Phenylboronic acid | 4-Phenyl-2,3,5,6-tetrafluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 (estimated) |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3,5,6-tetrafluoropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 16 | ~80-90 (estimated) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a Schlenk flask, this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) are combined. The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added, and the mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This compound can be effectively coupled with various alkynes to produce 4-alkynyltetrafluoropyridines, which are versatile intermediates for further transformations.[10][11]
Table 3: Sonogashira Coupling of this compound
| Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 4-(Phenylethynyl)-2,3,5,6-tetrafluoropyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | ~80-95 (estimated) |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoropyridine | Pd(PPh₃)₄/CuI | DIPA | Toluene | 50 | 12 | ~75-90 (estimated) |
| 1-Heptyne | 4-(Hept-1-yn-1-yl)-2,3,5,6-tetrafluoropyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | ~70-85 (estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) and base (e.g., triethylamine or diisopropylamine) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.[10][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13] this compound can be coupled with a variety of primary and secondary amines to yield 4-aminotetrafluoropyridine derivatives, which are important precursors in drug discovery.[4]
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(Morpholino)-2,3,5,6-tetrafluoropyridine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | ~85-95 (estimated) |
| Aniline | N-Phenyl-2,3,5,6-tetrafluoropyridin-4-amine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~70-85 (estimated) |
| Benzylamine | N-Benzyl-2,3,5,6-tetrafluoropyridin-4-amine | Pd(OAc)₂/t-BuXPhos | K₃PO₄ | t-BuOH | 90 | 24 | ~75-90 (estimated) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) is placed in a Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords the desired N-substituted 4-aminotetrafluoropyridine.
Sequential Functionalization: Expanding Molecular Complexity
A key advantage of using this compound is the potential for sequential functionalization. After the initial cross-coupling reaction at the 4-position, the resulting 4-substituted tetrafluoropyridine ring remains activated for subsequent SNAr reactions at the 2- and 6-positions. This allows for the construction of highly functionalized and complex pyridine scaffolds from a single starting material.[2]
Visualizing the Synthetic Pathways
Conclusion: Choosing the Right Tool for the Job
Both pentafluoropyridine and this compound are powerful reagents for the synthesis of fluorinated pyridine derivatives. The choice between them should be guided by the desired synthetic outcome.
-
Pentafluoropyridine is the reagent of choice for the direct introduction of a wide range of nucleophiles at the 4-position of the pyridine ring via SNAr. Its predictable regioselectivity and high reactivity make it ideal for rapidly building molecular diversity around a tetrafluoropyridyl core.
-
This compound excels in palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of 4-aryl-, 4-alkynyl-, and 4-amino-substituted tetrafluoropyridines. The retained reactivity of the fluorinated ring in the coupled products offers valuable opportunities for further diversification through sequential SNAr reactions.
By understanding the distinct reactivity profiles of these two compounds, researchers can strategically incorporate the valuable tetrafluoropyridyl moiety into complex molecules, accelerating the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reactivity: 4-Bromo-2,3,5,6-tetrafluoropyridine vs. 4-Chloro-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Tetrafluoropyridine Building Block
In the realm of medicinal chemistry and materials science, the tetrafluoropyridine scaffold is a privileged structural motif, offering enhanced metabolic stability, altered lipophilicity, and unique electronic properties. The functionalization of this core often relies on the strategic use of halogenated derivatives, with 4-Bromo-2,3,5,6-tetrafluoropyridine and 4-Chloro-2,3,5,6-tetrafluoropyridine serving as two of the most prominent building blocks. The choice between these two reagents is critical, as their reactivity profiles differ significantly depending on the desired chemical transformation. This guide provides an in-depth comparison of their performance in key synthetic reactions, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
General Principles of Reactivity
The divergent reactivity of 4-bromo- and 4-chlorotetrafluoropyridine is primarily governed by the nature of the carbon-halogen bond at the 4-position of the highly electron-deficient pyridine ring. Two major classes of reactions are typically employed for their derivatization: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F . This is a consequence of the decreasing strength of the C-X bond down the halogen group. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond. Consequently, This compound is generally the more reactive substrate in these cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The reactivity in this case is influenced by two main factors: the ability of the halogen to stabilize the intermediate through its inductive effect and its facility as a leaving group. For activated aromatic systems, the leaving group ability often follows the trend F > Cl > Br > I . The high electronegativity of the halogens on the tetrafluoropyridine ring makes the 4-position highly electrophilic. While both chlorine and bromine are excellent leaving groups in this context, the subtle differences in their electronegativity and the strength of the C-X bond can lead to variations in reactivity. In many instances, 4-chlorotetrafluoropyridine can be as reactive or even slightly more reactive than its bromo counterpart in SNAr reactions , although the highly activating nature of the tetrafluoropyridine ring often ensures that both substrates react efficiently.
Data Presentation: A Comparative Overview
The following tables summarize representative data for the performance of this compound and 4-chlorotetrafluoropyridine in key chemical transformations. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. The data presented here is collated from various sources and aims to provide a general trend in reactivity.
Table 1: Suzuki-Miyaura Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2 | 4-Chlorotetrafluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~75 |
Table 2: Sonogashira Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~85 |
| 2 | 4-Chlorotetrafluoropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | DMF | 80 | 18 | ~60 |
Table 3: Nucleophilic Aromatic Substitution (SNAr)
| Entry | Halopyridine | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Piperidine | K₂CO₃ | Acetonitrile | 25 | 2 | >95 |
| 2 | 4-Chlorotetrafluoropyridine | Piperidine | K₂CO₃ | Acetonitrile | 25 | 2 | >95 |
Experimental Protocols
The following are representative experimental protocols for the three major reaction types discussed. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
A mixture of the 4-halotetrafluoropyridine (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base such as Na₂CO₃ or K₃PO₄ (2.0 equiv), and a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%), in a degassed solvent system like a 4:1 mixture of 1,4-dioxane and water is prepared in a reaction vessel. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
To a solution of the 4-halotetrafluoropyridine (1.0 equiv) and a terminal alkyne (1.1 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-4 mol%), a copper(I) co-catalyst (e.g., CuI, 4-8 mol%), and an amine base like triethylamine (Et₃N, 2.0-3.0 equiv) are added. The reaction mixture is degassed and then stirred under an inert atmosphere at a temperature between 60 and 80 °C for 6-18 hours. Reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic phase is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
In a reaction flask, the 4-halotetrafluoropyridine (1.0 equiv) is dissolved in a polar aprotic solvent like acetonitrile or DMF. To this solution, the nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv) are added. The reaction mixture is stirred at room temperature (25 °C) or gently heated if required. The reaction is typically rapid and can be monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is filtered to remove any inorganic salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be further purified by chromatography or recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental procedures, the following diagrams illustrate the general mechanisms and a typical laboratory workflow.
A Comparative Guide to the Spectroscopic Identification of Regioisomers in Tetrafluoropyridine Substitution
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines is a critical aspect in the synthesis of novel agrochemicals and pharmaceuticals. Distinguishing between the resulting regioisomers is paramount for ensuring product purity and understanding reaction mechanisms. This guide provides a comparative analysis of spectroscopic techniques for the unambiguous identification of 2- and 4-substituted tetrafluoropyridine regioisomers, supported by experimental data and detailed protocols.
Introduction to Regioselectivity in Tetrafluoropyridine Substitution
Pentafluoropyridine typically undergoes nucleophilic substitution preferentially at the 4-position due to the activating effect of the ring nitrogen. However, under certain reaction conditions or with specific nucleophiles, substitution at the 2-position can also occur, leading to the formation of a mixture of regioisomers. The ability to definitively identify these isomers is crucial for process optimization and quality control. This guide focuses on the spectroscopic differentiation of 4-methoxytetrafluoropyridine and 2-methoxytetrafluoropyridine as a case study.
Core Spectroscopic Identification Techniques
The primary analytical methods for distinguishing between these regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). Each technique provides unique structural information, and a combined approach offers the most robust characterization.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for the unambiguous identification of 4-methoxy-2,3,5,6-tetrafluoropyridine and a hypothetical 2-methoxy-3,4,5,6-tetrafluoropyridine, based on established principles of spectroscopy.
Table 1: Comparative 19F NMR Data (ppm)
| Compound | F-2 | F-3 | F-5 | F-6 |
| 4-Methoxy-2,3,5,6-tetrafluoropyridine | -92.5 (m) | -159.0 (m) | -159.0 (m) | -92.5 (m) |
| 2-Methoxy-3,4,5,6-tetrafluoropyridine (Hypothetical) | - | -165.0 (m) | -145.0 (m) | -90.0 (m) |
Note: Chemical shifts are referenced to CFCl3. The multiplicity (m) indicates complex coupling patterns.
Key Observations from 19F NMR:
-
Symmetry: The 19F NMR spectrum of the 4-substituted isomer is expected to be symmetrical, showing only two distinct fluorine environments. In contrast, the 2-substituted isomer would exhibit four unique fluorine signals.
-
Chemical Shifts: The fluorine atoms ortho and meta to the methoxy group will experience different shielding effects, leading to distinct chemical shifts. The fluorine at the 6-position in the 2-methoxy isomer is expected to be the most downfield (least shielded).
Table 2: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragments |
| 4-Methoxy-2,3,5,6-tetrafluoropyridine | 181 | [M-CH3]+, [M-CO]+, [C5F4N]+ |
| 2-Methoxy-3,4,5,6-tetrafluoropyridine (Hypothetical) | 181 | [M-CH3]+, [M-CO]+, [C5F3N(OCH3)]+ |
Key Observations from Mass Spectrometry:
-
Molecular Ion: Both isomers will exhibit the same molecular ion peak.
-
Fragmentation Pattern: The fragmentation patterns are expected to differ. The loss of a methyl radical ([M-CH3]+) and carbon monoxide ([M-CO]+) are common fragmentation pathways. However, the subsequent fragmentation will depend on the position of the methoxy group, leading to different daughter ions. For instance, the 2-substituted isomer might show a more prominent loss of the entire methoxy group.
Table 3: Comparative Vibrational Spectroscopy Data (cm-1)
| Compound | Key IR Absorptions | Key Raman Bands |
| 4-Methoxy-2,3,5,6-tetrafluoropyridine | C-O stretching, C-F stretching, Pyridine ring vibrations | Symmetric ring breathing, C-F stretching |
| 2-Methoxy-3,4,5,6-tetrafluoropyridine (Hypothetical) | C-O stretching, C-F stretching, Pyridine ring vibrations | Symmetric ring breathing, C-F stretching |
Key Observations from Vibrational Spectroscopy:
-
Fingerprint Region: While both isomers will show characteristic C-O, C-F, and pyridine ring vibrations, the exact frequencies and intensities of these bands in the "fingerprint" region (below 1500 cm-1) will differ due to the different molecular symmetry and vibrational modes. These differences can be used for qualitative identification, especially when comparing the spectra to known standards.
Experimental Protocols
1. 19F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 19F single-pulse experiment with proton decoupling.
-
Spectral Width: -80 to -180 ppm (or a wider range if necessary to cover all fluorine signals).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 128-256, depending on the sample concentration.
-
Reference: An external reference of CFCl3 (0 ppm) or an internal reference of a known fluorinated compound can be used.
-
-
Data Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Fourier transform the FID, and phase and baseline correct the resulting spectrum.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the retention times and mass spectra of the unknown with those of authentic samples if available.
3. Vibrational Spectroscopy (FT-IR and Raman)
-
Sample Preparation:
-
FT-IR (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Raman: Place the sample in a glass vial or NMR tube.
-
-
FT-IR Instrument Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 32.
-
-
Raman Instrument Parameters:
-
Laser Excitation: 785 nm.
-
Spectral Range: 3200-200 cm-1.
-
Resolution: 4 cm-1.
-
Acquisition Time: 10-30 seconds per scan, with multiple accumulations.
-
-
Data Analysis: Compare the positions and relative intensities of the absorption bands and Raman shifts in the fingerprint region to differentiate between the isomers.
Mandatory Visualization
Caption: Workflow for the spectroscopic identification of tetrafluoropyridine regioisomers.
Conclusion
The unambiguous identification of regioisomers in tetrafluoropyridine substitution is readily achievable through a combination of modern spectroscopic techniques. 19F NMR spectroscopy is particularly powerful due to its sensitivity to the local electronic environment of the fluorine atoms, providing clear differentiation based on symmetry and chemical shifts. Mass spectrometry offers complementary information through the analysis of distinct fragmentation patterns. Vibrational spectroscopy, while more qualitative, can provide confirmatory data by comparing the fingerprint regions of the isomers. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their research and development efforts.
A Comparative Guide to Purity Assessment of Synthesized Tetrafluoropyridyl Compounds
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Tetrafluoropyridyl (TFP) compounds, increasingly utilized in pharmaceuticals and materials science, require robust analytical methods to verify their identity and quantify impurities.[1][2] This guide provides an objective comparison of common analytical techniques for the purity assessment of TFP compounds, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[] For fluorinated compounds like those containing a tetrafluoropyridyl moiety, specific methods offer distinct advantages. The primary methods for purity determination include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
| Method | Principle | Information Provided | Key Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field.[4] | Quantitative purity, structural confirmation, identification of fluorine-containing impurities.[4] | High sensitivity and natural abundance of ¹⁹F, wide chemical shift range reduces signal overlap, direct and non-destructive.[4] | Requires a specialized NMR spectrometer with a fluorine probe; may not detect non-fluorinated impurities. |
| ¹H & ¹³C NMR Spectroscopy | Measures the resonance of proton and carbon-13 nuclei. | Structural elucidation, identification of proton- and carbon-containing impurities.[5][6] | Provides detailed structural information; can be used for quantitative analysis (qNMR).[7] | Lower sensitivity for ¹³C; complex spectra for large molecules; may not be ideal for detecting impurities with no protons. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and mobile phase.[8] | Quantitative purity (area %), detection and quantification of non-volatile and thermally labile impurities.[] | High resolution and sensitivity; applicable to a wide range of compounds; fluorinated phases can offer enhanced selectivity.[8] | Requires method development for specific compounds; destructive analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection using mass spectrometry.[9] | Identification and quantification of volatile and semi-volatile impurities.[10] | Excellent separation efficiency and highly specific detection; provides molecular weight and fragmentation information for impurity identification.[9] | Only suitable for thermally stable and volatile compounds; derivatization may be required for polar compounds. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[11] | Determines the percentage composition of C, H, and N to confirm the empirical formula.[6][12] | Provides fundamental confirmation of the elemental composition; accepted as evidence of purity by many journals.[6] | Does not provide information on the nature of impurities; accuracy within ±0.4% is a common requirement[6]; fluorine can interfere with sulfur determination.[11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols provide a starting point for the purity assessment of tetrafluoropyridyl compounds.
Quantitative ¹⁹F NMR Spectroscopy
This method is highly effective for determining the purity of fluorinated compounds.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the synthesized tetrafluoropyridyl compound into an NMR tube.
-
Accurately weigh a suitable amount of a stable, fluorinated internal standard (e.g., trifluorotoluene) and add it to the same NMR tube. The internal standard should have a resonance peak that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and ensure complete dissolution.
-
-
Data Acquisition :
-
Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficient for complete relaxation of all fluorine nuclei (typically 5 times the longest T1 value).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis :
-
Integrate the area of the signal corresponding to the analyte and the area of the signal corresponding to the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Area_Analyte / N_F_Analyte) / (Area_Standard / N_F_Standard) * (MW_Analyte / Mass_Analyte) * (Mass_Standard / MW_Standard) * Purity_Standard (Where N_F is the number of fluorine atoms for the integrated signal and MW is the molecular weight).
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for purity determination of organic compounds.[8][13]
-
Instrumentation : HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions (Example) :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm). Fluorinated phases can also be used for alternative selectivity.[8]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both may contain 0.1% trifluoroacetic acid.
-
Gradient : Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.[13]
-
Detection : UV at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation :
-
Prepare a stock solution of the tetrafluoropyridyl compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions (e.g., 0.1 mg/mL).
-
-
Data Analysis :
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities.[9]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (Example) :
-
Column : A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[14]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[14]
-
Oven Program : Initial temperature of 60 °C (hold for 1 min), then ramp at 10 °C/min to 250 °C (hold for 5 min).[14]
-
Injection : 1 µL, splitless mode.
-
MS Detection : Scan mode, m/z range 40-500.[14]
-
-
Sample Preparation :
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis :
-
Identify the main peak corresponding to the tetrafluoropyridyl compound.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantify impurities using area percentage or by creating a calibration curve with standards if available.
-
Visualizing the Purity Assessment Process
The following diagrams illustrate the workflow and logical connections in the comprehensive purity analysis of a synthesized compound.
Caption: A typical workflow for the purity assessment of a synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identity determination and purity testing [chemcon.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to 4-Bromo-2,3,5,6-tetrafluoropyridine Derivatives and Other Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of 4-Bromo-2,3,5,6-tetrafluoropyridine and other halogenated pyridine compounds. The objective is to offer a valuable resource for understanding the structural effects of halogen substitution on the pyridine ring, which is a crucial scaffold in medicinal chemistry and materials science. This document summarizes key quantitative crystallographic data, details experimental protocols for structure determination, and visualizes the experimental workflow.
Comparative Crystallographic Data
While the crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database, analysis of its derivatives provides significant insights into the molecular geometry. Below is a comparison of key crystallographic parameters from a derivative of this compound and other representative halogenated pyridine compounds. This data allows for an objective assessment of the influence of different halogen substituents on bond lengths and angles within the pyridine ring.
| Compound Name | 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile | N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide | 4-chloropyridine-2-carbonitrile |
| Formula | C₁₃H₄BrF₄N | C₆H₂F₄N₂O | C₆H₃ClN₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| C-Br Bond Length (Å) | 1.905(3) | - | - |
| C-Cl Bond Length (Å) | - | - | 1.737(2) |
| C-N (pyridine) Bond Lengths (Å) | 1.328(4), 1.331(4) | 1.318(4), 1.321(4) | 1.335(2), 1.339(2) |
| C-C (pyridine) Bond Lengths (Å) | 1.381(5) - 1.393(5) | 1.376(5) - 1.386(5) | 1.371(3) - 1.387(3) |
| C-F Bond Lengths (Å) | 1.338(4) - 1.348(4) | 1.332(3) - 1.341(3) | - |
| Valence Angle C-C-C (pyridine) (°) | 118.9(3) - 121.2(3) | 119.2(3) - 120.9(3) | 118.2(2) - 120.7(2) |
| Valence Angle C-N-C (pyridine) (°) | 117.4(3) | 117.8(3) | 117.5(2) |
| Reference | [1] | [2] |
Experimental Protocols
The determination of the crystal structure for the compounds listed above generally follows a standardized single-crystal X-ray diffraction protocol. Below is a detailed methodology representative of these experiments.
1. Crystal Growth:
-
Single crystals of suitable quality are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and is often determined empirically.
2. Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam. The diffraction data (intensities and positions of reflections) are recorded.
4. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction pattern.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of a typical single-crystal X-ray crystallography experiment, from sample preparation to final structure validation.
Caption: Workflow of a single-crystal X-ray crystallography experiment.
References
A Comparative Guide to the Electrochemical Analysis of 4-Substituted Tetrafluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of 4-substituted tetrafluoropyridines. In the absence of direct comparative experimental studies in the published literature, this document outlines the predicted electrochemical behavior based on established principles of physical organic chemistry. The information herein serves as a foundational resource for researchers interested in the redox properties of these compounds, which are of significant interest in medicinal chemistry and materials science.
The tetrafluoropyridine core is strongly electron-deficient due to the inductive effects of the fluorine atoms and the nitrogen heteroatom. This inherent electron deficiency makes these compounds susceptible to nucleophilic aromatic substitution at the 4-position and also dictates their electrochemical characteristics, primarily their reduction potentials. The nature of the substituent at the 4-position can further modulate these electronic properties.
Predicted Electrochemical Behavior
The electrochemical reduction of 4-substituted tetrafluoropyridines is expected to be a primary feature of their redox chemistry. The reduction potential is anticipated to be sensitive to the electronic nature of the substituent at the 4-position. Electron-withdrawing groups (EWGs) are predicted to facilitate reduction, resulting in a less negative (or more positive) reduction potential. Conversely, electron-donating groups (EDGs) are expected to hinder reduction, leading to a more negative reduction potential.[1][2]
The oxidation of the tetrafluoropyridine ring is generally difficult due to its electron-poor nature. However, the presence of strong electron-donating groups at the 4-position may render them susceptible to oxidation at accessible potentials.
Table 1: Predicted Relative Electrochemical Properties of 4-Substituted Tetrafluoropyridines
The following table summarizes the predicted trends in the first reduction potentials of various 4-substituted tetrafluoropyridines relative to pentafluoropyridine. These predictions are based on the known electronic effects of the substituents.
| Substituent (X) | Substituent Type | Predicted Relative First Reduction Potential (Ered1) vs. Pentafluoropyridine | Predicted Ease of Reduction |
| -F (Pentafluoropyridine) | Reference | - | - |
| -NO2 | Strong EWG | More Positive | Easiest |
| -CN | Strong EWG | More Positive | Easier |
| -CF3 | Strong EWG | More Positive | Easier |
| -Cl | Weak EWG | Slightly More Positive | Slightly Easier |
| -H | Reference (hypothetical) | More Negative | Harder |
| -OCH3 | EDG | More Negative | Harder |
| -N(CH3)2 | Strong EDG | Significantly More Negative | Hardest |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Experimental Workflow for Electrochemical Analysis
The electrochemical characterization of 4-substituted tetrafluoropyridines is typically performed using cyclic voltammetry (CV). This technique provides information about the reduction and oxidation potentials of a compound and the stability of the resulting redox species. A general workflow for such an analysis is depicted below.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and operational integrity. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2,3,5,6-tetrafluoropyridine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1][2][3]
-
Respiratory Protection: In situations where ventilation is inadequate or when handling larger quantities, a respirator with an appropriate filter for organic vapors is recommended.[1]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[2]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management and Cleanup Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[2]
-
Collection: Carefully collect the absorbent material and any contaminated solids. Place the collected material into a suitable, clearly labeled, and sealable container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.
Waste Disposal Procedures
The disposal of this compound and its contaminated waste must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.
Operational Disposal Plan:
-
Waste Identification and Segregation:
-
Identify the waste as "Halogenated Organic Waste."
-
It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment and disposal.[5]
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[5]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
-
Professional Disposal:
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| CAS Number | 3511-90-8 |
| Boiling Point | 134-135 °C |
| Density | 1.92 g/mL at 25 °C |
| Flash Point | 63 °C (closed cup) |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2,3,5,6-tetrafluoropyridine
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,3,5,6-tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe management of this chemical from receipt to disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3511-90-8
-
Molecular Formula: C₅BrF₄N
Hazard Summary: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended. Always check the manufacturer's glove compatibility chart. | Prevents skin contact which can cause irritation.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter) when working outside of a fume hood or when vapors/aerosols may be generated. | Protects against inhalation of vapors which may cause respiratory tract irritation.[1][2] |
| Skin and Body Protection | A fully-buttoned lab coat, apron, or coveralls. Flame-retardant and antistatic protective clothing is recommended. | Provides a barrier against skin contact and protects from potential splashes. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet) from the work area.[4]
-
Prepare the work area by covering surfaces with plastic-backed absorbent pads to contain any potential spills.[5]
-
Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[6]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above before handling the chemical.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][3]
-
Use only non-sparking tools to prevent ignition sources.[7]
-
Transport the chemical in labeled, sealed containers.[5]
3. In Case of a Spill:
-
Minor Spill: For a small spill within a fume hood, absorb the material with inert absorbent material such as sand, earth, or vermiculite.[2][3] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2][3] Clean the spill area with a detergent solution followed by water.[5]
-
Major Spill: If a large spill occurs, especially outside of a fume hood, evacuate the area immediately and secure it.[4] Alert emergency responders and inform them of the nature and location of the hazard.[2][3] Only personnel with appropriate training and full protective gear, including self-contained breathing apparatus, should attempt to clean up a major spill.[3]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing and shoes.[3][6] Seek medical attention if skin irritation occurs or persists.[6]
-
Inhalation: Move the person to fresh air.[6] If the person is not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[6] Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]
-
Segregate waste containing this chemical from non-halogenated waste streams.[9]
2. Waste Collection and Labeling:
-
Solid Waste: Collect any contaminated disposable materials (e.g., gloves, absorbent pads, weighing paper) in a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[9]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[9]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
-
Keep waste containers tightly closed and stored in a designated secondary containment area.[9]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[9]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. fishersci.com [fishersci.com]
- 7. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | TCI AMERICA [tcichemicals.com]
- 8. research.uga.edu [research.uga.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
